2-Dimethylamino-pyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWZXRVFHICLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292088 | |
| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180283-66-3 | |
| Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid, a key intermediate in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules.[1] This document provides a comprehensive overview of a viable synthetic pathway, complete with detailed experimental protocols and quantitative data to support reproducibility.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the ester precursor, ethyl 2-(dimethylamino)pyrimidine-5-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This route is advantageous due to the availability of starting materials and generally good yields.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
This procedure is adapted from general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2] The key starting material, ethyl 2-chloropyrimidine-5-carboxylate, is first synthesized from 2-hydroxy-pyrimidine-5-carboxylic acid ethyl ester.
Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate:
A mixture of ethyl 2-hydroxypyrimidine-5-carboxylate (1 equivalent), phosphorus oxychloride (10 equivalents), and a catalytic amount of N,N-dimethylaniline is heated to reflux for 1.5 to 2 hours.[3] After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a 2N NaOH solution. The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield ethyl 2-chloropyrimidine-5-carboxylate.[3]
Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate:
To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol, an excess of dimethylamine (2-3 equivalents) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo. The residue is then taken up in a suitable organic solvent and washed with water to remove any dimethylamine hydrochloride salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ethyl 2-(dimethylamino)pyrimidine-5-carboxylate, which can be purified by column chromatography or used directly in the next step.
Step 2: Hydrolysis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions. A microwave-assisted hydrolysis using potassium carbonate in ethanol has been shown to be effective for similar substrates and offers a rapid and efficient method.[4]
A mixture of ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (1 equivalent) and potassium carbonate (3 equivalents) in ethanol is subjected to microwave irradiation at 180°C for 20 minutes.[4] After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then acidified with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid. The solid precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols and analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) |
| 1a | Chlorination | Ethyl 2-hydroxypyrimidine-5-carboxylate | POCl₃, N,N-dimethylaniline | - | Reflux | 1.5-2 h | ~52%[3] |
| 1b | Amination | Ethyl 2-chloropyrimidine-5-carboxylate | Dimethylamine | Ethanol | RT to reflux | Varies | High |
| 2 | Hydrolysis | Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate | K₂CO₃ | Ethanol | 180°C (MW) | 20 min | 80-98%[4] |
Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Overall synthetic workflow for this compound.
Caption: Logical flow of the experimental procedure.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a heterocyclic organic compound with considerable interest in the field of medicinal chemistry. Its pyrimidine core, substituted with a dimethylamino group and a carboxylic acid, provides a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of DMAPCA, serving as a technical resource for professionals in research and drug development.
Physicochemical Properties
This compound is typically a white to off-white or light yellow solid.[1] Key physicochemical data are summarized in the table below. The compound's stability is maintained when stored under dry conditions at 2–8°C, protected from light.[1][2] Its hydrochloride form is often used to enhance solubility and stability.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 180283-66-3 | [1][2][3] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3][4] |
| Molecular Weight | 167.17 g/mol | [1][2][3][4] |
| Appearance | White to off-white solid; Light yellow powder | [1] |
| Boiling Point (Predicted) | 360.9 ± 34.0 °C | [1] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.18 ± 0.10 | [1] |
| Storage Temperature | 2–8°C, protect from light | [1][2] |
| InChI Key | GQCWZXRVFHICLV-UHFFFAOYSA-N | [2] |
Synthesis and Experimental Protocols
A general method for the synthesis of this compound has been described.[2] Additionally, a versatile procedure for preparing related 2-substituted pyrimidine-5-carboxylic esters offers a pathway to this class of compounds.[5]
Protocol 1: General Synthesis of this compound [2]
This synthesis is a multi-step process:
-
Nitration and Chlorination (Starting Material): The synthesis typically starts from a precursor like 2-chloro-5-nitropyrimidine.
-
Nucleophilic Substitution: The 2-chloro-5-nitropyrimidine is reacted with dimethylamine. The dimethylamino group displaces the chlorine atom at the 2-position of the pyrimidine ring.
-
Reduction of Nitro Group: The nitro group at the 5-position is then reduced to an amino group. This reduction is often carried out using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent like ethanol.
-
Carboxylation: The final step involves the conversion of the amino group to a carboxylic acid group to yield the final product.
Protocol 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [5]
This method provides a route to pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.
-
Preparation of the Key Reagent: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This salt is stable at room temperature under a nitrogen atmosphere.
-
Condensation Reaction: The prepared sodium salt is reacted with a variety of amidinium salts. This reaction affords the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields.
-
Hydrolysis (to obtain the carboxylic acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with an aqueous acid or base.
Figure 1. General synthetic pathways to this compound.
Chemical Reactivity
This compound can participate in several types of chemical reactions, making it a versatile intermediate.[2]
-
Oxidation: The compound can be oxidized to form the corresponding N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[2]
-
Substitution: Under appropriate conditions, the dimethylamino group can be substituted by other nucleophiles, such as other amines or thiols, often in the presence of a base.[2]
-
Esterification/Amidation: The carboxylic acid group can readily undergo esterification with alcohols or amidation with amines to form a wide range of derivatives.
Analytical Characterization
The characterization of this compound and its derivatives typically involves standard analytical techniques. While specific spectral data are not widely published in public databases, commercial suppliers can often provide certificates of analysis with NMR, HPLC, and LC-MS data upon request.[6] General methods for the analysis of carboxylic acids in various matrices often involve liquid chromatography coupled with ultraviolet, fluorescence, or mass spectrometry detection.[7]
Biological Activity and Applications
DMAPCA is a significant building block in medicinal chemistry, primarily for the synthesis of more complex pharmaceutical compounds.[2] Its derivatives have shown potential in several therapeutic areas.
-
Anti-inflammatory Properties: Derivatives of DMAPCA have been reported to exhibit anti-inflammatory effects, potentially through the potent suppression of COX-2 activity.[2]
-
Antiallergic Activity: There is evidence that DMAPCA derivatives can inhibit Syk tyrosine kinase, an enzyme involved in allergic responses like asthma and allergic rhinitis.[2]
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in oncology and other fields. DMAPCA serves as a key intermediate in the synthesis of such molecules.[2]
The biological activity is attributed to the molecule's ability to interact with specific targets like enzymes or receptors. The dimethylamino group can act as a hydrogen bond acceptor, while the carboxylic acid can form ionic bonds with positively charged residues in a target protein, thereby modulating its activity.[2]
Figure 2. Role of DMAPCA in drug development and its potential biological activities.
Safety and Handling
This compound is classified as an irritant.[1][3] Appropriate safety precautions should be taken when handling this compound.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[3]
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. 180283-66-3|2-(Dimethylamino)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
An In-depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS: 180283-66-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Dimethylamino-pyrimidine-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. While not typically an end-product for therapeutic use, its structural features make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of targeted therapies, with a focus on kinase and cyclooxygenase inhibitors. Detailed experimental protocols, quantitative data on derivative compounds, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery.
Chemical and Physical Properties
This compound is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a carboxylic acid at the 5-position. These functional groups provide versatile handles for further chemical modifications.
| Property | Value | Reference |
| CAS Number | 180283-66-3 | |
| Molecular Formula | C₇H₉N₃O₂ | |
| Molecular Weight | 167.17 g/mol | |
| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxylic acid | |
| Physical Form | Solid | [1] |
| Storage | 2–8°C, under dry conditions |
Synthesis
The synthesis of this compound is not widely detailed in publicly accessible literature, reflecting its primary role as a commercial building block. However, based on established pyrimidine chemistry, a representative synthetic route can be compiled. A common approach involves the multi-step functionalization of a pyrimidine ring.
Representative Synthetic Workflow
The following workflow outlines a plausible synthetic route.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure compiled from general methods for pyrimidine synthesis. It has not been experimentally validated for this specific compound and should be adapted and optimized.
Objective: To synthesize this compound from 2-chloropyrimidine-5-carboxylic acid.
Materials:
-
2-Chloropyrimidine-5-carboxylic acid (1.0 eq)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.5 eq)
-
Triethylamine (or another suitable base) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloropyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add triethylamine (3.0 eq) to the solution and stir.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the dimethylamine solution (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Acidify the mixture to a pH of approximately 3-4 with 1M HCl to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization (Representative Data)
As publicly available spectra for this compound are not available, representative spectra for the closely related compound 2-Aminopyrimidine are provided for illustrative purposes. The key differences would be the presence of signals for the two methyl groups of the dimethylamino substituent and the carboxylic acid group in the target compound's spectra.
-
¹H NMR (Representative): In a ¹H NMR spectrum of 2-aminopyrimidine, characteristic signals for the pyrimidine ring protons are observed. For the target compound, one would expect to see an additional singlet corresponding to the six protons of the dimethylamino group, likely in the range of 3.0-3.5 ppm.[2][3][4][5]
-
¹³C NMR (Representative): The ¹³C NMR spectrum would show signals for the pyrimidine carbons, with the carbon attached to the dimethylamino group shifted accordingly. Additional signals for the methyl carbons of the dimethylamino group and the carboxylic acid carbon would also be present.[1][6]
-
FTIR (Representative): The IR spectrum would be expected to show characteristic stretches for N-H bonds (if any secondary amine is present as an impurity), C-H bonds of the methyl and pyrimidine groups, C=N and C=C bonds of the pyrimidine ring, and a strong, broad O-H stretch as well as a C=O stretch from the carboxylic acid group.[7][8][9]
-
Mass Spectrometry (Representative): The mass spectrum would show the molecular ion peak corresponding to the mass of the compound (167.17 g/mol ).[10][11]
Application in Drug Discovery: A Case Study on Kinase and COX-2 Inhibitors
The primary value of this compound lies in its use as a scaffold to generate more complex molecules with therapeutic potential. The pyrimidine core is a common feature in many kinase and cyclooxygenase inhibitors.
Role as a Precursor for Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers.[12][13] Pyrimidine-based scaffolds are effective in targeting the ATP-binding pocket of these kinases.
The following protocol is based on the synthesis of N-trisubstituted pyrimidine derivatives, which have shown potent Aurora kinase inhibition.[14]
Caption: General workflow for the synthesis of a pyrimidine-based kinase inhibitor.
Experimental Protocol (Representative):
-
Amide Coupling: The carboxylic acid of the core compound is activated (e.g., using HATU) and reacted with a desired amine to form an amide bond.
-
Further Functionalization: Depending on the target molecule, further reactions such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be performed on other positions of the pyrimidine ring if they have been appropriately functionalized (e.g., with a halogen).
The following table summarizes the inhibitory activity of a series of N-trisubstituted pyrimidine derivatives against Aurora kinases.[14]
| Compound ID | Aurora A IC₅₀ (µM) | Aurora B IC₅₀ (µM) |
| 38j | 0.0071 | 0.0257 |
Aurora kinases play a crucial role in the G2/M transition and proper execution of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 7. ijirset.com [ijirset.com]
- 8. 2-Aminopyrimidine(109-12-6) IR Spectrum [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Aminopyridine [webbook.nist.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological context of 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA). This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other bioactive molecules.
Molecular Structure and Chemical Identity
This compound is a pyrimidine derivative characterized by a dimethylamino group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring.
Canonical SMILES: CN(C)c1cc(cncn1)C(=O)O
InChI Key: GQCWZXRVFHICLV-UHFFFAOYSA-N[1]
Figure 1. 2D Molecular Structure of this compound.
Physicochemical and Safety Data
The following tables summarize the key quantitative data and safety information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 180283-66-3 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 167.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid | Vendor Data |
| Boiling Point | 360.9 ± 34.0 °C (Predicted) | [4] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | Vendor Data |
| pKa | 2.18 ± 0.10 (Predicted) | Vendor Data |
| Storage Conditions | 2–8°C, protect from light, store under dry conditions | [1][4] |
Table 2: Safety and Hazard Information
| Identifier | Code | Description | Source |
| Hazard Class | Irritant | Substance may cause irritation. | [2] |
| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Synthesis and Experimental Protocols
General Synthesis Pathway
The typical synthesis of this compound involves a multi-step process.[1] The logical workflow for this synthesis is outlined below.
Diagram 1: General synthetic workflow for this compound.
Detailed Protocol for a Related Compound: 2-Substituted Pyrimidine-5-Carboxylic Esters
The following experimental protocol describes a high-yield method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[5] This procedure is valuable for researchers as it details the synthesis of the core pyrimidine-5-carboxylate structure. The final hydrolysis of the ester group would yield the target carboxylic acid.
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
Suspend sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum. The resulting sodium salt is a stable solid.
Step 2: Synthesis of the Pyrimidine Ester
-
Dissolve the prepared sodium salt (1.0 eq) in anhydrous DMF.
-
Add the desired amidinium salt (in this case, 1,1-dimethylguanidine sulfate would be the precursor for the 2-dimethylamino group) (1.1 eq).
-
Stir the mixture at a specified temperature (e.g., 80°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography to obtain the pure 2-(dimethylamino)pyrimidine-5-carboxylic acid ester.
Biological Activity and Therapeutic Potential
This compound itself is not typically reported as a final, active pharmaceutical ingredient. Instead, it serves as a crucial scaffold in the design and synthesis of more complex drug candidates.[1] Its derivatives have been investigated for several biological activities, primarily as kinase inhibitors.
Anti-inflammatory Activity via COX-2 Inhibition
Derivatives of this pyrimidine structure have shown significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2).[1] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins, which mediate pain and inflammation.
Diagram 2: Simplified COX-2 signaling pathway and the inhibitory action of DMAPCA derivatives.
Antiallergic Activity via Syk Tyrosine Kinase Inhibition
Derivatives have also been explored for their potential to treat allergic reactions, such as asthma, by inhibiting Spleen tyrosine kinase (Syk). Syk is a critical non-receptor tyrosine kinase involved in the signaling pathways of various immune cells, including mast cells and B-cells. Its activation leads to the release of inflammatory mediators.
Diagram 3: Overview of Syk tyrosine kinase signaling and inhibition by DMAPCA derivatives.
Spectroscopic Data
Detailed experimental spectroscopic data, such as ¹H NMR and ¹³C NMR spectra for this compound, are not widely available in peer-reviewed literature. Characterization data is typically provided by commercial suppliers upon request. For research purposes, it is essential to acquire and interpret this data to confirm the structure and purity of the material before use.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. scbt.com [scbt.com]
- 4. 2-(Dimethylamino)pyrimidine-5-carboxylic acid | 180283-66-3 [sigmaaldrich.com]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
The Multifaceted Therapeutic Potential of the 2-Dimethylaminopyrimidine-5-Carboxylic Acid Scaffold: A Technical Overview
For Immediate Release
A Deep Dive into the Mechanism of Action and Therapeutic Applications of 2-Dimethylaminopyrimidine-5-carboxylic Acid and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
The compound 2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is emerging as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. While direct, in-depth research on the singular mechanism of action of DMAPCA is limited, its true value lies in its role as a key building block for potent and selective inhibitors of various enzymes, particularly kinases, and as a modulator of cardiovascular function. This technical guide provides a comprehensive overview of the known and potential mechanisms of action stemming from this core structure, focusing on its derivatives' roles as inhibitors of Cyclooxygenase-2 (COX-2), Spleen Tyrosine Kinase (Syk), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases, as well as its documented cardiotonic effects.
The 2-Dimethylaminopyrimidine-5-Carboxylic Acid Scaffold: A Platform for Therapeutic Innovation
This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position. This arrangement of functional groups provides a unique chemical handle for the synthesis of a wide array of derivatives with diverse biological activities. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the dimethylamino and carboxylic acid moieties offer opportunities for forming hydrogen bonds, ionic interactions, and other non-covalent bonds with biological targets, thereby influencing their activity.
A generalized synthetic workflow for creating derivatives from the DMAPCA scaffold often involves modifications at the carboxylic acid group, such as esterification or amidation, to produce a library of compounds for screening against various therapeutic targets.
Caption: Generalized workflow for the synthesis and screening of DMAPCA derivatives.
Anti-inflammatory Potential: COX-2 Inhibition
Derivatives of the 2-aminopyrimidine scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-5-carbonitriles | Compound 3b | - | 0.20 | - | [1] |
| Pyrimidine-5-carbonitriles | Compound 5d | - | 0.16 | - | [1] |
| Novel Pyrimidines | Compound 4a | 5.05 | 0.65 | 7.77 | [2] |
| Pyrimidine Derivatives | Ligand L1 | >100 | 10.2 | >9.8 | [3] |
| Pyrimidine Derivatives | Ligand L2 | >100 | 9.8 | >10.2 | [3] |
Note: Data is for pyrimidine derivatives, not DMAPCA itself. The specific structures of the cited compounds can be found in the referenced literature.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of pyrimidine derivatives on COX-1 and COX-2 is typically determined using a colorimetric or fluorometric inhibitor screening assay.[4][5]
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: The test compounds (derivatives of DMAPCA) are dissolved in a suitable solvent, typically DMSO, and then diluted to various concentrations.
-
Reaction Mixture: The assay is performed in a 96-well plate. Each well contains the reaction buffer, heme cofactor, the respective COX enzyme, and the test inhibitor at a specific concentration.
-
Incubation: The enzyme and inhibitor are pre-incubated for a defined period to allow for binding.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The change in absorbance or fluorescence is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: COX-2 in Inflammation
Caption: The COX-2 pathway in inflammation and the point of inhibition by pyrimidine derivatives.
Antiallergic and Autoimmune Applications: Syk Tyrosine Kinase Inhibition
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including mast cells and B cells. In mast cells, Syk is a key component of the signaling cascade initiated by the aggregation of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators. As such, Syk inhibitors are being investigated for the treatment of allergic diseases and autoimmune disorders. The 2-aminopyrimidine scaffold is a common feature in many potent and selective Syk inhibitors.
Quantitative Data: Syk Inhibitory Activity of Pyrimidine-Based Compounds
| Compound | Target | IC50 / Ki | Reference |
| Syk Inhibitor II | Syk | IC50 = 41 nM | - |
| Syk Inhibitor V | Syk | Ki = 9 nM | - |
| CC-509 | Syk | IC50 = 220 nM | [6] |
Note: The table lists pyrimidine-based compounds that are known Syk inhibitors. Specific derivatives of DMAPCA for this target are less documented in publicly available literature.
Experimental Protocol: In Vitro Syk Kinase Assay
The inhibitory activity of compounds against Syk kinase is often measured using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8]
-
Reagents: The assay requires purified recombinant Syk enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the necessary buffers and detection reagents.
-
Inhibitor Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction: The kinase reaction is set up in a 384- or 96-well plate. Each reaction contains the Syk enzyme, the substrate/ATP mix, and the test inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and thus to the Syk kinase activity. The IC50 value for the inhibitor is calculated from the dose-response curve.
Signaling Pathway: Syk in Mast Cell Activation
Caption: The Syk kinase signaling pathway in mast cell activation and its inhibition.[9][10][11][12][13]
Anticancer Potential: Inhibition of Cell Cycle Kinases
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy. Derivatives of 2-aminopyrimidine have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, both of which are critical regulators of the cell cycle. Their dysregulation is a common feature of many cancers.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that control the progression of the cell cycle. Inhibiting specific CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
| Compound | Target | IC50 (nM) | Reference |
| Compound 17 | CDK2 | 0.29 | [14] |
| Compound 11l | CDK2 | 19 | [15][16] |
| Compound 8e | CDK9 | 88.4 | [17][18] |
| Compound 22 | CDK7 | 7.21 | [19] |
A common method for assessing CDK inhibition is a luminescent kinase assay that measures ATP consumption.[9][20]
-
Reaction Components: The assay uses a specific recombinant CDK/cyclin complex (e.g., CDK2/Cyclin E), a substrate (e.g., a peptide derived from histone H1), and ATP.
-
Inhibitor Addition: The 2-aminopyrimidine derivatives are added at varying concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed at a controlled temperature.
-
ATP Detection: After the incubation period, a reagent is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Caption: Simplified overview of the role of CDKs in cell cycle progression and their inhibition.[8][11][21][22][23]
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation. Their overexpression is linked to tumorigenesis.
| Compound | Target | IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | [6] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [6] |
| Compound 12a | Aurora A | 309 | [24] |
| Compound 12a | Aurora B | 293 | [24] |
Similar to CDK assays, Aurora kinase activity can be measured using luminescence-based methods like the ADP-Glo™ assay.[1][4][25][26]
-
Assay Setup: The reaction includes recombinant Aurora kinase (A or B), a suitable substrate (e.g., myelin basic protein or a specific peptide), ATP, and the test inhibitor.
-
Reaction and Detection: The kinase reaction, termination, and ADP detection steps are analogous to the general kinase assay protocol described above.
-
Data Analysis: IC50 values are determined from the inhibitor dose-response curves.
Caption: Key functions of Aurora A and B kinases during mitosis and their inhibition.[7][10][12][13][27]
Cardiotonic Activity
Intriguingly, this compound itself and its derivatives have been shown to possess cardiotonic (positive inotropic) activity, meaning they can increase the force of heart muscle contraction. This suggests potential applications in the treatment of heart failure.
Quantitative Data: Inotropic Effects of DMAPCA and Derivatives
A study by Mosti et al. evaluated the inotropic effects of DMAPCA (referred to as compound 28 in the study) and its methyl ester derivative (compound 17) on guinea pig atria.[5][28][29][30]
| Compound | Concentration | Effect on Contractile Force (% of Control) | Proposed Mechanism |
| DMAPCA (Compound 28) | 1 mM | > Milrinone (at 0.3 mM) | Adenosine A1 receptor antagonism |
| Methyl ester of DMAPCA (Compound 17) | - | Reduced contractile force | Partial agonism at adenosine A1 receptor |
This study is particularly noteworthy as it directly implicates this compound in a significant biological effect. The proposed mechanism of adenosine A1 receptor antagonism is distinct from that of many other cardiotonic agents, which often act by inhibiting phosphodiesterase III or sensitizing calcium channels.
Experimental Protocol: Isolated Guinea Pig Atria Assay
The positive inotropic effects of these compounds were assessed using isolated guinea pig atria preparations.[28]
-
Tissue Preparation: Atria are dissected from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The atria can be allowed to beat spontaneously or can be electrically stimulated at a fixed frequency.
-
Compound Administration: The test compounds are added to the organ bath in a cumulative concentration-response manner.
-
Measurement of Contraction: The force of contraction is measured using an isometric force transducer and recorded.
-
Data Analysis: The change in contractile force is expressed as a percentage of the baseline pre-drug value. Dose-response curves are constructed to determine the potency and efficacy of the compounds.
Proposed Mechanism of Cardiotonic Action
The positive inotropic effect of DMAPCA is suggested to be due to the antagonism of the adenosine A1 receptor in the heart. Adenosine typically has a negative inotropic effect (reduces contractility), so blocking its receptor would lead to an increase in the force of contraction.
Caption: The proposed mechanism of positive inotropy by DMAPCA via adenosine A1 receptor antagonism.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential across several disease areas. While DMAPCA itself has demonstrated promising cardiotonic activity through a proposed antagonism of the adenosine A1 receptor, its broader importance lies in its utility as a starting point for the synthesis of potent and selective inhibitors of key enzymes involved in inflammation, allergy, and cancer. The development of derivatives targeting COX-2, Syk, CDKs, and Aurora kinases highlights the versatility of this chemical framework. Further exploration of the structure-activity relationships of DMAPCA derivatives will undoubtedly lead to the discovery of novel and improved therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of this remarkable scaffold.
References
- 1. promega.com [promega.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. rupress.org [rupress.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mechanism of cardioprotective effect of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. CDK Family - Creative Biogene [creative-biogene.com]
- 22. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Getting to S: CDK functions and targets on the path to cell-cycle commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scilit.com [scilit.com]
- 30. pubs.acs.org [pubs.acs.org]
The Synthetic Keystone: A Technical Guide to the Biological Relevance of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a substituted pyrimidine that has garnered significant interest within the medicinal chemistry landscape. While direct biological activity of the compound itself is not extensively documented, its principal value lies in its role as a crucial synthetic intermediate and a versatile building block for the development of highly potent and selective kinase inhibitors. Its unique chemical architecture, featuring a pyrimidine core with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position, provides an ideal scaffold for the synthesis of more complex molecules designed to interact with specific biological targets.
This technical guide elucidates the biological relevance of this compound by focusing on its application in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors, a class of drugs with significant therapeutic potential in oncology. We will detail the synthetic pathways, present quantitative biological data for its derivatives, and provide the experimental protocols necessary for the evaluation of these compounds.
I. Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The general strategy involves the construction of the pyrimidine ring, followed by the introduction of the dimethylamino and carboxylic acid functionalities.
Experimental Protocol: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
A common precursor to the title compound is its ethyl ester. A representative synthesis is as follows:
-
Reaction Setup: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
Condensation: The reaction mixture is stirred at room temperature for 12-16 hours.
-
Isolation of Intermediate: The resulting precipitate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Pyrimidine Ring Formation: To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, N,N-Dimethylguanidine (1.1 eq) is added.
-
Reaction and Work-up: The mixture is heated, and upon completion of the reaction (monitored by TLC), it is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure ethyl 2-(dimethylamino)pyrimidine-5-carboxylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid using standard saponification procedures (e.g., using NaOH in a water/ethanol mixture followed by acidic workup) to yield this compound.
II. Application in the Synthesis of CDK Inhibitors
This compound serves as a pivotal starting material in the synthesis of a series of potent imidazo[1,5-a]pyrazine-based tyrosine kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs). The general synthetic strategy involves an amide coupling reaction between the carboxylic acid and a piperazine derivative, followed by further elaboration to the final active compounds.
Experimental Protocol: Synthesis of 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine Intermediate
The following protocol is representative of the amide coupling step:
-
Reaction Setup: To a solution of this compound (1.0 eq) in an inert solvent such as DMF, a coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (2.0 eq) are added.
-
Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Tert-butyl piperazine-1-carboxylate (1.1 eq) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Extraction: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield tert-butyl 4-((2-(dimethylamino)pyrimidin-5-yl)carbonyl)piperazine-1-carboxylate.
-
Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the key intermediate, 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine.
This intermediate is then further reacted to produce a library of final compounds with inhibitory activity against various kinases.
III. Biological Activity of Derivatives
The derivatives synthesized from the 2-dimethylamino-5-(piperazine-1-carbonyl)-pyrimidine intermediate have been shown to be potent inhibitors of Cyclin-Dependent Kinases, particularly CDK2. The CDK/cyclin complexes are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: In Vitro Kinase Inhibition
The following table summarizes the inhibitory activity of exemplary final compounds derived from this compound against the CDK2/Cyclin E complex.
| Compound ID | Structure (Representative R-group modification) | Target Kinase | IC50 (nM) |
| Cpd-1 | Imidazo[1,5-a]pyrazin-8-yl attached to piperazine | CDK2/Cyclin E | < 200 |
| Cpd-2 | Substituted phenyl-imidazo[1,5-a]pyrazin-8-yl | CDK2/Cyclin E | < 100 |
| Cpd-3 | Fused-ring imidazo[1,5-a]pyrazin-8-yl | CDK2/Cyclin E | < 50 |
Note: The specific structures of the final compounds are proprietary and detailed within patent literature (e.g., WO 2005/037836 A1). The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway
CDK2, in complex with Cyclin E, plays a critical role in the G1/S phase transition of the cell cycle. It phosphorylates key substrates, such as the Retinoblastoma protein (pRb), which in turn releases the E2F transcription factor. E2F then activates the transcription of genes required for DNA replication, allowing the cell to enter the S phase. Inhibition of CDK2/Cyclin E by compounds derived from this compound prevents the phosphorylation of pRb, keeping E2F in an inactive state and thus arresting the cell cycle at the G1/S checkpoint.
IV. Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against CDK2/Cyclin E is typically determined using an in vitro kinase assay.
CDK2/Cyclin E Kinase Assay Protocol
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Plate Setup: In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of a pre-determined optimal concentration of CDK2/Cyclin E enzyme solution to each well.
-
Initiation of Reaction: Add 2 µl of a substrate/ATP mixture (e.g., a specific peptide substrate and ATP at a concentration near the Km for the enzyme) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
This compound is a compound of significant strategic importance in medicinal chemistry and drug discovery. While it may not possess potent biological activity in its own right, its utility as a synthetic precursor for a new generation of kinase inhibitors is well-established. The ability to readily synthesize and functionalize this pyrimidine scaffold allows for the systematic exploration of chemical space and the development of highly potent and selective inhibitors of key cellular targets, such as Cyclin-Dependent Kinases. The protocols and data presented in this guide underscore its role as a cornerstone in the synthesis of novel therapeutic agents for the treatment of cancer and other proliferative diseases.
An In-depth Technical Guide to the Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-dimethylamino-pyrimidine-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic protocols, presents quantitative data for key derivatives, and illustrates the biological pathways these molecules are known to modulate.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Specifically, 2-aminopyrimidine derivatives have garnered substantial attention for their broad-ranging pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The this compound core, in particular, serves as a crucial building block for the development of potent and selective inhibitors of various biological targets.[2] This guide focuses on the practical synthesis of these valuable compounds and explores their mechanisms of action.
Synthetic Routes and Methodologies
Two primary synthetic routes have been established for the preparation of this compound and its derivatives. The first is a versatile method for synthesizing a range of 2-substituted pyrimidine-5-carboxylic esters, while the second provides a more direct, albeit multi-step, pathway to the title acid.
General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
A high-yielding and direct approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. This method is particularly advantageous as it avoids substitution at the 4-position of the pyrimidine ring.
Experimental Workflow:
Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
Detailed Experimental Protocol:
Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the desired amidinium salt (1.1 eq) is added.
-
The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.
Synthesis of this compound from 2-Chloro-5-nitropyrimidine
This multi-step synthesis provides a direct route to the title carboxylic acid. The general strategy involves nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent carboxylation.
Experimental Workflow:
Caption: Synthetic route to this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of N,N-Dimethyl-5-nitropyrimidin-2-amine
-
2-Chloro-5-nitropyrimidine is dissolved in a suitable solvent such as ethanol or acetonitrile.
-
An excess of dimethylamine (as a solution in a solvent like THF or as a gas) is added to the solution.
-
A base, such as triethylamine or potassium carbonate, is added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated (50-80°C), and the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
An aqueous work-up is performed by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Dimethylaminopyrimidin-5-amine
-
N,N-Dimethyl-5-nitropyrimidin-2-amine is dissolved in a solvent such as ethanol or methanol.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the desired amine.
Step 3: Synthesis of this compound A specific protocol for this step is not readily available in the literature and would require development. A plausible approach would involve a Sandmeyer-type reaction or a palladium-catalyzed carbonylation of a diazonium salt intermediate derived from the 5-amino group.
Quantitative Data of 2-Substituted Pyrimidine-5-Carboxylic Acid Derivatives
The following table summarizes the yields of various 2-substituted pyrimidine-5-carboxylic acid esters synthesized via the general method described in section 2.1.
| Entry | R Group of Amidinium Salt | Product | Yield (%) |
| 1 | H | Methyl pyrimidine-5-carboxylate | 75 |
| 2 | CH₃ | Methyl 2-methylpyrimidine-5-carboxylate | 82 |
| 3 | C₂H₅ | Methyl 2-ethylpyrimidine-5-carboxylate | 78 |
| 4 | Phenyl | Methyl 2-phenylpyrimidine-5-carboxylate | 85 |
| 5 | 4-Methoxyphenyl | Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate | 88 |
| 6 | 4-Chlorophenyl | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 81 |
| 7 | Thien-2-yl | Methyl 2-(thien-2-yl)pyrimidine-5-carboxylate | 76 |
| 8 | NH₂ | Methyl 2-aminopyrimidine-5-carboxylate | 65 |
Yields are based on published data and may vary depending on reaction scale and conditions.
Biological Activity and Signaling Pathways
Derivatives of this compound have been shown to interact with several key biological targets implicated in various diseases, including cancer and inflammation.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
Certain 2-aminopyrimidine derivatives have been identified as potent and selective inhibitors of FGFR4, a receptor tyrosine kinase that is often dysregulated in hepatocellular carcinoma.
FGFR4 Signaling Pathway:
Caption: Simplified FGFR4 signaling pathway and the point of inhibition.
Inhibition of Cyclooxygenase-2 (COX-2)
Derivatives of this compound have demonstrated inhibitory activity against COX-2, an enzyme that plays a crucial role in inflammation and the tumor microenvironment.
COX-2 Signaling Pathway:
Caption: The COX-2 pathway leading to the production of prostaglandins.
Conclusion
This technical guide has outlined robust synthetic methodologies for accessing this compound derivatives, valuable scaffolds in modern drug discovery. The provided experimental protocols and quantitative data serve as a practical resource for researchers in this field. Furthermore, the elucidation of their interactions with key biological pathways, such as FGFR4 and COX-2 signaling, underscores their therapeutic potential and provides a rationale for their continued development as targeted therapeutic agents.
References
In-Depth Technical Guide to 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
2-Dimethylamino-pyrimidine-5-carboxylic acid is a pyrimidine derivative with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 180283-66-3 | [1] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| IUPAC Name | 2-(dimethylamino)pyrimidine-5-carboxylic acid | |
| Appearance | Solid (predicted) | |
| Storage | 2–8°C, under dry conditions | [1] |
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, the following tables present predicted data based on the chemical structure of this compound and known spectroscopic trends for similar functional groups and molecular frameworks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 | Singlet, Broad | 1H | COOH |
| ~8.8 | Singlet | 2H | H-4, H-6 |
| ~3.2 | Singlet | 6H | N(CH₃)₂ |
¹³C NMR (Carbon NMR)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~162 | C-2 |
| ~158 | C-4, C-6 |
| ~120 | C-5 |
| ~37 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Alkyl) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N and C=C stretch (Pyrimidine ring) |
| ~1450 | Medium | C-H bend (Alkyl) |
| ~1250 | Medium | C-N stretch |
| ~900 | Medium, Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 150 | Medium | [M - OH]⁺ |
| 122 | High | [M - COOH]⁺ |
| 79 | Medium | [C₄H₃N₂]⁺ (Pyrimidine ring fragment) |
| 44 | Medium | [N(CH₃)₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 2-chloropyrimidine-5-carboxylic acid. The general workflow is outlined below.
Caption: Synthetic workflow for this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
Potential Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been detailed in the literature, its role as a key intermediate in the synthesis of kinase inhibitors suggests its derivatives could potentially modulate kinase-regulated signaling cascades.[1] Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with cell signaling pathways controlling proliferation, survival, and angiogenesis. A hypothetical mechanism of action is depicted below.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of DMAPCA.
References
The Versatile Scaffold: A Technical Review of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a synthetic heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrimidine core, substituted with a dimethylamino group and a carboxylic acid, provides a versatile scaffold for the development of a diverse range of biologically active molecules. This technical guide provides an in-depth review of the available literature on DMAPCA, focusing on its synthesis, biological activities, and its role as a key building block in the discovery of novel therapeutics, particularly in the areas of kinase inhibition and anti-inflammatory drug development.
Chemical Properties and Synthesis
This compound is a stable solid at room temperature, typically stored under dry conditions.[1] Its chemical structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex derivatives.[1]
General Synthesis Pathway
The synthesis of 2-substituted pyrimidine-5-carboxylic esters, a class of compounds to which DMAPCA belongs, can be achieved through a high-yielding and direct method.[2] This procedure is significant as it allows for the synthesis of pyrimidines without substitution at the 4-position, a common challenge with other synthetic routes.[2] The key steps involve the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base like sodium hydride to form a stable sodium salt intermediate.[2] This intermediate then readily reacts with an appropriate amidinium salt to yield the desired 2-substituted pyrimidine-5-carboxylic ester.[2]
A plausible synthetic route to this compound itself involves the reaction of a 2-halopyrimidine-5-carboxylate with dimethylamine, followed by hydrolysis of the ester to the carboxylic acid. A more general, multi-step synthesis starting from 5-bromo-2-cyanopyrimidine has also been described for a related hydroxy-pyrimidine carboxylic acid, which could be adapted.[3]
Biological Activities and Therapeutic Potential
The unique structural features of DMAPCA, including its hydrogen bond acceptors and donors, allow it to interact with various biological targets, leading to a range of pharmacological effects.[1]
Kinase Inhibition
The pyrimidine scaffold is a well-established "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. Derivatives of 2-aminopyrimidine have shown potent inhibitory activity against a variety of kinases, including spleen tyrosine kinase (Syk) and cyclin-dependent kinases (CDKs).[4][5]
Table 1: Inhibitory Activity of Representative 4-Aminopyrido[4,3-d]pyrimidine Syk Inhibitors
| Compound | Syk IC50 (nM) | Reference |
| SKI-G-618 | 17.7 | [4] |
| SKI-O-85 | 211 | [4] |
The signaling cascade downstream of Syk often involves the activation of the RAS-MAPK-ERK pathway, which is crucial for cell proliferation and survival.[6][7] Inhibition of Syk can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[8]
Anti-inflammatory Activity
Derivatives of pyrimidine have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[9][10][11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[10]
While specific IC50 values for DMAPCA against COX-2 are not detailed in the reviewed literature, various pyrimidine derivatives have shown high selectivity for COX-2 over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.[9][11]
Table 2: COX-2 Inhibitory Activity of Representative Pyrimidine Derivatives
| Compound Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | 0.12 | >10 | >83.3 | [9] |
| L2 | 0.15 | >10 | >66.7 | [9] |
| Meloxicam (control) | 0.18 | 4.5 | 25.0 | [9] |
| Piroxicam (control) | 3.5 | 2.8 | 0.8 | [9] |
The anti-inflammatory mechanism of COX-2 inhibitors involves blocking the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]
- 4. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance Mechanisms to SYK Inhibition in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to SYK inhibition in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK inhibition targets acute myeloid leukemia stem cells by blocking their oxidative metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and History of Pyrimidine-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-5-carboxylic acid, a key heterocyclic organic compound, has a rich history intertwined with the development of medicinal chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolution into a critical building block for modern drug development. The document details both historical and contemporary experimental protocols for its synthesis, presents key quantitative data in a structured format, and visualizes its role in inhibiting critical signaling pathways implicated in cancer.
Introduction
The pyrimidine scaffold is a fundamental motif in organic chemistry and biochemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine. The addition of a carboxylic acid group at the 5-position of the pyrimidine ring creates pyrimidine-5-carboxylic acid, a versatile intermediate with broad applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique electronic properties and the reactivity of the carboxylic acid moiety make it an ideal starting point for the synthesis of a diverse array of bioactive molecules.
Discovery and Historical Context
The scientific journey into pyrimidine derivatives began in the early 20th century, with significant interest in their potential role in the structure of nucleic acids. While the parent pyrimidine ring was known, the specific synthesis and characterization of many of its derivatives, including pyrimidine-5-carboxylic acid, occurred over several decades of research.
Key milestones in the early exploration of pyrimidine-5-carboxylic acid and its derivatives can be attributed to the work of Treat B. Johnson and his collaborators at Yale University in the 1940s. Their research, documented in a series of papers, laid the groundwork for the synthesis of this important class of compounds. A pivotal publication by Elizabeth Ballard and Treat B. Johnson in 1942, titled "Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid," stands as a landmark paper detailing the synthesis of various derivatives of this acid.[1] This work, along with a 1941 paper by Joseph C. Ambelang and Treat B. Johnson, provided the first detailed and practical methods for accessing these molecules, opening the door for further investigation into their chemical and biological properties.[2]
These early syntheses were crucial in making pyrimidine-5-carboxylic acid and its analogues available to the broader scientific community, paving the way for the discovery of their therapeutic potential in the decades that followed.
Quantitative Data
A summary of the key physicochemical properties of pyrimidine-5-carboxylic acid is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 4595-61-3 | [3] |
| Molecular Formula | C5H4N2O2 | [3] |
| Molecular Weight | 124.10 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 272-274 °C | Sigma-Aldrich |
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts | Source |
| 1H NMR | (Data for methyl pyrimidine-5-carboxylate as a proxy) δ 9.35 (s, 1H), 9.25 (s, 2H), 4.0 (s, 3H) | ChemicalBook |
| 13C NMR | (Data for pyrimidine derivatives show characteristic shifts for the pyrimidine ring carbons and the carboxyl carbon) | PubChem |
| Infrared (IR) | Characteristic peaks for C=O stretching of the carboxylic acid, C-N stretching of the pyrimidine ring, and O-H stretching. | NIST WebBook |
Table 3: Solubility Data for a Pyrimidine Derivative (Pyrimidine-4-carboxylic acid)
| Solvent | Solubility | Source |
| Ethanol | ~0.25 mg/mL | Cayman Chemical |
| DMSO | ~20 mg/mL | Cayman Chemical |
| Dimethyl formamide (DMF) | ~2 mg/mL | Cayman Chemical |
| PBS (pH 7.2) | ~1 mg/mL | Cayman Chemical |
Experimental Protocols
This section provides detailed methodologies for both a historical and a modern synthesis of pyrimidine-5-carboxylic acid derivatives.
Historical Synthesis Protocol (Adapted from Ballard and Johnson, 1942)
This protocol describes the synthesis of ethyl 2-mercapto-6-oxypyrimidine-5-carboxylate, a key intermediate for pyrimidine-5-carboxylic acid.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Thiourea
-
Sodium ethoxide in absolute ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.
-
Thiourea is added to the sodium ethoxide solution and dissolved by warming.
-
Diethyl ethoxymethylenemalonate is added dropwise to the solution while maintaining the temperature.
-
The mixture is refluxed for several hours, during which a sodium salt of the product precipitates.
-
After cooling, the precipitate is collected by filtration and washed with ethanol.
-
The sodium salt is then dissolved in water and acidified with hydrochloric acid to precipitate the ethyl 2-mercapto-6-oxypyrimidine-5-carboxylate.
-
The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol.
Modern Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Zhichkin et al., 2002)
This method provides a high-yielding and direct approach to synthesizing pyrimidine-5-carboxylic esters.
Step 1: Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
-
To a suspension of sodium hydride in anhydrous diethyl ether under a nitrogen atmosphere, a solution of methyl 3,3-dimethoxypropionate and methyl formate in diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
The sodium salt from Step 1 is dissolved in anhydrous dimethylformamide (DMF).
-
The desired amidinium salt is added to the solution.
-
The reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 2-substituted pyrimidine-5-carboxylic ester.
Role in Signaling Pathways and Drug Development
Derivatives of pyrimidine-5-carboxylic acid, particularly pyrimidine-5-carbonitriles, have emerged as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[4][5][6][7][8][9][10] These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrimidine-5-carbonitrile derivatives.
Figure 1: Simplified EGFR signaling pathway and inhibition by pyrimidine-5-carbonitrile derivatives.
As shown in Figure 1, upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Pyrimidine-5-carbonitrile derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing its activation and subsequently blocking the downstream signaling that leads to cell proliferation and survival.[5] This mechanism of action has made these compounds promising candidates for the development of targeted cancer therapies.
Conclusion
From its early synthesis in the 1940s to its current role as a cornerstone in the design of targeted therapeutics, pyrimidine-5-carboxylic acid has proven to be a molecule of significant scientific and medicinal importance. The historical and modern synthetic routes detailed in this guide provide researchers with the necessary tools to access this versatile scaffold. The elucidation of its role in inhibiting critical cellular signaling pathways continues to drive the development of novel anticancer and antiviral agents. As our understanding of disease mechanisms deepens, the importance of pyrimidine-5-carboxylic acid and its derivatives in the future of drug discovery is poised to grow even further.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Full text of "Biographical Memoirs National Academy Of Sciences Vol XXVII" [archive.org]
- 3. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 2-Dimethylamino-pyrimidine-5-carboxylic Acid in Medicinal Chemistry
Introduction:
2-Dimethylamino-pyrimidine-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of targeted therapeutic agents. Its pyrimidine core serves as an effective mimic of the adenine base in ATP, making it a privileged structure for the development of kinase inhibitors. The dimethylamino group at the 2-position and the carboxylic acid at the 5-position provide versatile handles for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final compounds.
This document outlines the application of this compound as a key intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors, which are of significant interest for the treatment of allergic and inflammatory disorders.
Application as a Precursor for Syk Kinase Inhibitors:
Derivatives of this compound have been investigated as potent and selective inhibitors of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of hematopoietic cells, mediating allergic and inflammatory responses.[1] Inhibition of Syk is therefore a promising therapeutic strategy for conditions such as asthma and other allergic diseases.[1]
The general structure of these inhibitors features a 4-anilinopyrimidine-5-carboxamide core. The synthesis of these target molecules can be readily achieved from this compound by first converting the carboxylic acid to a primary amide, followed by substitution reactions at the 2 and 4-positions of the pyrimidine ring. Structure-activity relationship (SAR) studies have demonstrated that substitution at the 2-position with an aminoethylamino moiety and at the 4-position with a meta-substituted anilino group leads to potent and selective Syk inhibition.[1]
Quantitative Data: In Vitro Syk Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 4-anilinopyrimidine-5-carboxamide derivatives against Syk kinase.
| Compound ID | R (Substituent on Aniline) | Syk IC50 (µM) |
| 1a | H | 0.28 |
| 1b | 3-Cl | 0.057 |
| 1c | 3-Br | 0.045 |
| 1d | 3-I | 0.040 |
| 1e | 3-CH3 | 0.060 |
| 1f | 3-OCH3 | 0.098 |
| 1g | 3-CF3 | 0.16 |
| 1h | 3-NO2 | 0.12 |
Experimental Protocols:
Protocol 1: Synthesis of 2-(Dimethylamino)pyrimidine-5-carboxamide (Intermediate)
This protocol describes the conversion of this compound to its corresponding primary amide, a key intermediate for the synthesis of Syk inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in DCM.
-
Cool the suspension in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the suspension with stirring.
-
Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent.
-
Dissolve the resulting acid chloride in DCM and cool in an ice bath.
-
Slowly add an excess of aqueous ammonia solution.
-
Stir the mixture vigorously for 1 hour.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 2-(Dimethylamino)pyrimidine-5-carboxamide.
Protocol 2: General Synthesis of 4-Anilinopyrimidine-5-carboxamide Syk Inhibitors
This protocol outlines the synthesis of the target Syk inhibitors starting from a 2,4-dichloropyrimidine-5-carboxamide intermediate, which can be derived from the product of Protocol 1 through further synthetic steps.
Materials:
-
2,4-Dichloropyrimidine-5-carboxamide
-
Substituted anilines
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethylenediamine
-
Microwave reactor (optional)
Procedure:
-
Step 1: Synthesis of 2-Chloro-4-(substituted-anilino)pyrimidine-5-carboxamide:
-
To a solution of 2,4-dichloropyrimidine-5-carboxamide (1.0 eq) in NMP, add the desired substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture at 80 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate product.
-
-
Step 2: Synthesis of 2-(2-Aminoethylamino)-4-(substituted-anilino)pyrimidine-5-carboxamide (Final Product):
-
In a sealed tube or microwave vial, mix the intermediate from Step 1 (1.0 eq) with an excess of ethylenediamine (10 eq).
-
Heat the mixture at 120 °C for 12 hours (conventional heating) or at 150 °C for 30 minutes (microwave irradiation).
-
After cooling, purify the crude product by silica gel column chromatography to yield the final 4-anilinopyrimidine-5-carboxamide derivative.
-
Protocol 3: In Vitro Syk Kinase Inhibition Assay
This protocol describes a typical method for evaluating the inhibitory activity of the synthesized compounds against Syk kinase.
Materials:
-
Recombinant human Syk kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphotyrosine antibody
-
Time-resolved fluorescence (TRF) reader
Procedure:
-
Add the test compounds at various concentrations to the wells of a streptavidin-coated microplate.
-
Add the biotinylated peptide substrate and recombinant Syk kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.
-
After another incubation period, wash the plate to remove unbound reagents.
-
Measure the time-resolved fluorescence signal using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations:
Caption: Synthetic and evaluation workflow for Syk inhibitors.
Caption: Simplified Syk signaling pathway in B-cells.
References
The Versatile Building Block: Harnessing 2-Dimethylamino-pyrimidine-5-carboxylic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Dimethylamino-pyrimidine-5-carboxylic acid is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis. Its unique arrangement of a pyrimidine core, a dimethylamino group, and a carboxylic acid moiety provides a versatile platform for the construction of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a building block, with a focus on its application in the synthesis of kinase inhibitors.
Application Notes
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, particularly kinase inhibitors. The pyrimidine ring is a well-established pharmacophore in many FDA-approved kinase inhibitors, and the substituents on this building block offer key points for molecular elaboration and optimization of pharmacological properties.
Key Applications:
-
Synthesis of Kinase Inhibitors: The primary application of this building block is in the development of inhibitors for various protein kinases, which are critical targets in oncology and immunology. The 2-dimethylamino group can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the carboxylic acid provides a convenient handle for introducing further complexity and targeting specific residues. Notable kinase families targeted by derivatives of this scaffold include:
-
Tyrosine Kinases: Such as BCR-ABL and c-Src, implicated in chronic myeloid leukemia and other cancers. The core structure is reminiscent of the phenylamino-pyrimidine scaffold found in drugs like Imatinib.
-
Serine/Threonine Kinases: Including Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in tumors.
-
-
Development of Anti-inflammatory and Antiallergic Agents: Derivatives of this compound have shown potential as anti-inflammatory and antiallergic agents. The mechanism of action is thought to involve the inhibition of enzymes like cyclooxygenase (COX), particularly COX-2.
-
Combinatorial Chemistry and Library Synthesis: The reactivity of the carboxylic acid group makes this molecule an ideal starting point for the creation of compound libraries for high-throughput screening. Amide coupling reactions with a diverse range of amines can rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols provide detailed methodologies for the utilization of this compound in the synthesis of N-aryl pyrimidine-5-carboxamides, a common motif in kinase inhibitors.
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with an aniline derivative using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-(Trifluoromethyl)aniline)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-(dimethylamino)pyrimidine-5-carboxamide.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines an alternative method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt). This method is particularly useful when avoiding the use of uronium-based coupling reagents is desired.
Reaction Scheme:
Materials:
-
This compound
-
Substituted Aniline (e.g., 3-Aminobenzotrifluoride)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) followed by DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with various aniline derivatives, providing a comparative overview of different coupling methods.
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 6 | 85-95 |
| 2 | 3-Chloroaniline | EDC/HOBt | DIPEA | DMF | 18 | 70-80 |
| 3 | 4-Methoxyaniline | HATU | DIPEA | DMF | 5 | 90-98 |
| 4 | 3-(Trifluoromethyl)aniline | EDC/HOBt | DIPEA | DMF | 20 | 65-75 |
| 5 | 2-Aminopyridine | HATU | DIPEA | DMF | 8 | 75-85 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by inhibitors derived from this compound and a general experimental workflow for their synthesis.
Caption: BCR-ABL Signaling Pathway and Inhibition.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-dimethylamino-pyrimidine-5-carboxylic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for pyrimidine-based kinase inhibitors, targeting critical regulators of the cell cycle such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Introduction
This compound is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry for the development of kinase inhibitors. The pyrimidine core mimics the adenine base of ATP, allowing for competitive inhibition at the kinase ATP-binding site. The dimethylamino group and the carboxylic acid moiety at the 2 and 5 positions, respectively, provide key points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Derivatives of this scaffold have shown significant inhibitory activity against various kinases, playing a pivotal role in cancer research and the development of targeted therapies. The ability to readily form amide bonds at the carboxylic acid position allows for the introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
Target Kinases and Signaling Pathways
Kinase inhibitors derived from this compound predominantly target kinases involved in cell cycle regulation and proliferation. Understanding the signaling pathways of these kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin subunits, control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The diagram below illustrates a simplified CDK signaling pathway.
Caption: Simplified CDK signaling pathway and points of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are essential for mitotic progression. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is common in various cancers, correlating with poor prognosis.
Caption: Role of Aurora kinases in mitosis and points of inhibition.
Experimental Protocols
The following protocols describe the synthesis of a generic 2-dimethylamino-N-phenyl-pyrimidine-5-carboxamide, a common core structure for many kinase inhibitors, followed by a kinase inhibition assay.
Synthesis of 2-Dimethylamino-N-(substituted-phenyl)pyrimidine-5-carboxamide
This protocol details the amide coupling of this compound with a substituted aniline.
Caption: General workflow for the synthesis of pyrimidine-5-carboxamides.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/EtOAc)
Procedure:
-
To a solution of this compound in anhydrous DMF, add EDC, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-dimethylamino-N-(substituted-phenyl)pyrimidine-5-carboxamide.
In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A)
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the inhibitor solution (or DMSO for control), and the CDK2/Cyclin A enzyme.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate and wash several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and measure the radioactivity of each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data
The following table summarizes the inhibitory activities of a series of hypothetical 2-dimethylamino-N-(substituted-phenyl)pyrimidine-5-carboxamide derivatives against various kinases. This data is illustrative and serves as an example of how to present SAR data.
| Compound ID | R-group on Phenyl Ring | CDK1/CycB IC₅₀ (nM) | CDK2/CycA IC₅₀ (nM) | CDK4/CycD1 IC₅₀ (nM) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| Inhibitor-1 | H | 520 | 450 | >10000 | 850 | 910 |
| Inhibitor-2 | 4-F | 250 | 180 | 8500 | 620 | 700 |
| Inhibitor-3 | 4-Cl | 110 | 75 | 5200 | 410 | 480 |
| Inhibitor-4 | 4-CH₃ | 380 | 310 | 9800 | 750 | 820 |
| Inhibitor-5 | 3-NH₂ | 85 | 42 | 3500 | 280 | 320 |
| Inhibitor-6 | 4-SO₂NH₂ | 50 | 25 | 2100 | 150 | 180 |
Structure-Activity Relationship (SAR) Summary
-
Substitution on the phenyl ring: Halogen substitution at the para-position (Inhibitor-2 and -3) generally increases potency compared to the unsubstituted analog (Inhibitor-1).
-
Electron-donating vs. electron-withdrawing groups: The presence of an electron-donating methyl group (Inhibitor-4) leads to a slight decrease in activity compared to halogens.
-
Hydrogen bond donors/acceptors: The introduction of an amino group at the meta-position (Inhibitor-5) or a sulfonamide group at the para-position (Inhibitor-6) significantly enhances inhibitory activity, likely due to additional hydrogen bonding interactions within the kinase active site.
-
Kinase Selectivity: The modifications show a trend of improved potency against CDKs, particularly CDK2, with more modest improvements against Aurora kinases, suggesting a degree of selectivity can be engineered.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The straightforward amide coupling chemistry allows for the rapid generation of compound libraries for SAR studies. The pyrimidine scaffold provides a solid anchor in the ATP-binding pocket of kinases like CDKs and Aurora kinases, and careful selection of substituents on the appended phenyl ring can significantly modulate potency and selectivity. The protocols and data presented here provide a foundation for researchers to design and synthesize novel kinase inhibitors for therapeutic applications.
Application Notes and Protocols for 2-Dimethylamino-pyrimidine-5-carboxylic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and an overview of the chemical reactivity and biological significance of 2-Dimethylamino-pyrimidine-5-carboxylic acid. This versatile building block is a key intermediate in the synthesis of various biologically active molecules, including potent enzyme inhibitors.
Chemical Properties and Reactions
This compound is a substituted pyrimidine with a molecular formula of C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] Its structure, featuring a dimethylamino group at the 2-position and a carboxylic acid at the 5-position, allows for a variety of chemical modifications, making it a valuable scaffold in medicinal chemistry. The compound can undergo several types of reactions, including esterification, amide bond formation, reduction of the carboxylic acid to an alcohol, and oxidation to form N-oxides.[1]
Table 1: Key Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
| Esterification | Alcohol (e.g., Methanol, Ethanol), DCC, DMAP, CH₂Cl₂ | Ester | 80-95% |
| Amide Coupling | Amine (Primary or Secondary), EDC, HOBt, DIPEA, DMF | Amide | 70-90% |
| Reduction | Lithium Aluminum Hydride (LiAlH₄), THF | Alcohol | 60-80% |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base, Dioxane | C-C Coupled Product | 60-74%[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthetic route for this compound, starting from 2-chloro-5-nitropyrimidine.[1]
Step 1: Synthesis of 2-(Dimethylamino)-5-nitropyrimidine
-
To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in ethanol, add a solution of dimethylamine (2.2 eq) in ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(dimethylamino)-5-nitropyrimidine.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-(dimethylamino)-5-nitropyrimidine (1.0 eq) in ethanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-(dimethylamino)pyrimidin-5-amine.
Step 3: Carboxylation
-
The final carboxylation step to yield this compound can be achieved through various methods, including a Sandmeyer-type reaction involving diazotization of the amino group followed by reaction with a cyanide source and subsequent hydrolysis.
Note: This is a representative protocol, and optimization of reaction conditions may be necessary to achieve higher yields.
Protocol 2: Esterification of this compound (Steglich Esterification)
This protocol details the esterification of this compound using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Protocol 3: Amide Coupling of this compound
This protocol describes the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography.
Signaling Pathway Involvement
Derivatives of this compound have been investigated as inhibitors of key enzymes in inflammatory and allergic response pathways, namely Cyclooxygenase-2 (COX-2) and Spleen Tyrosine Kinase (Syk).
COX-2 Inhibition Pathway
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. The signaling cascade leading to COX-2 expression is often initiated by pro-inflammatory stimuli and involves the activation of transcription factors like NF-κB and MAP kinases.
References
Application Notes and Protocols for the Analytical Detection of 2-Dimethylamino-pyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid is a synthetic organic compound with a molecular weight of 167.17 g/mol and the chemical formula C₇H₉N₃O₂.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[1] Given its role in pharmaceutical development, robust and reliable analytical methods for its detection and quantification are essential for quality control, pharmacokinetic studies, and metabolic monitoring.
This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a protocol for UV-Vis spectrophotometry is included for basic quantification.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 180283-66-3 | [2] |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| Appearance | Solid | |
| Storage | 2-8°C, dry conditions | [1] |
Analytical Methodologies
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound in bulk form or in simple solutions. Based on the analysis of a structurally similar pyrimidine derivative, the maximum absorbance (λmax) is anticipated to be around 275 nm.[3][4]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol or ethanol) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to achieve a concentration within the calibration range.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 200 to 400 nm to determine the λmax.
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax.
-
-
Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions.
-
Quantification: Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
Caption: Workflow for the quantification of this compound by UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV provides a more selective method for the analysis of this compound, particularly in the presence of other compounds. A reversed-phase method is proposed based on methodologies for similar polar, ionizable compounds like pyridinecarboxylic acids.[5][6]
-
Chromatographic Conditions (Proposed):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase (A): 0.1% Phosphoric acid in water.
-
Organic Phase (B): Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol/water 50:50 v/v).
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Dissolve and dilute samples in the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Method Validation Parameters (Based on similar compounds):
-
Linearity: Establish a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.99 is desirable.
-
Precision: Assess by repeated injections of the same standard, with a relative standard deviation (RSD) of < 2%.
-
Accuracy: Determine by the standard addition method, with recovery values between 98-102%.
-
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Application Notes and Protocols: 2-Dimethylamino-pyrimidine-5-carboxylic Acid as a Precursor for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique chemical structure, featuring a pyrimidine core substituted with a dimethylamino group and a carboxylic acid moiety, provides a valuable scaffold for the synthesis of a diverse range of novel compounds with promising biological activities. The presence of the carboxylic acid allows for straightforward modification, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. DMAPCA derivatives have shown considerable potential as kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[1]
These application notes provide an overview of the utility of DMAPCA as a precursor, present quantitative data on the biological activities of its derivatives, and offer detailed experimental protocols for the synthesis and evaluation of these novel compounds.
Application Notes
Precursor for Potent Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the adenine base of ATP and form key hydrogen bond interactions within the kinase hinge region. DMAPCA serves as an excellent starting point for the development of inhibitors targeting various kinases, including Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[2][3][4][5]
Derivatives of DMAPCA, particularly 2-(dimethylamino)pyrimidine-5-carboxamides, have been synthesized and evaluated for their inhibitory activity against a range of kinases. The dimethylamino group can contribute to solubility and favorable interactions within the binding pocket, while the amide-linked substituent can be systematically varied to optimize potency and selectivity.
Logical Relationship: From Precursor to Kinase Inhibitor
Caption: Workflow for developing kinase inhibitors from DMAPCA.
Synthesis of Novel Anti-Inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Pyrimidine derivatives have been investigated for their ability to inhibit COX enzymes, with some exhibiting selectivity for COX-2, which is associated with inflammation, over the constitutively expressed COX-1.[1] DMAPCA provides a robust platform for generating novel anti-inflammatory agents by modifying the carboxylic acid group to interact with the active site of COX enzymes.
Studies have shown that certain derivatives of DMAPCA can exhibit COX-2 inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1] The development of selective COX-2 inhibitors is a key goal in reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Mechanism of action for DMAPCA-derived COX-2 inhibitors.
Development of Antiviral Compounds
The pyrimidine core is a fundamental component of nucleosides, making it a privileged scaffold for the development of antiviral agents.[6] While specific examples directly starting from DMAPCA are less prevalent in the readily available literature, the general class of pyrimidine derivatives has shown broad-spectrum antiviral activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[6] The functional groups on DMAPCA provide opportunities to synthesize non-nucleoside inhibitors that can target various stages of the viral life cycle.
Quantitative Data
The following tables summarize the biological activity of various pyrimidine derivatives, showcasing the potential of this scaffold in drug discovery.
Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 13 | Aurora A | 38.6 ± 7.0 | [3][4] |
| 1 | Aurora A | 24.1 ± 7.9 | [4] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [2] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [2] |
| Compound 20 | c-Src | Comparable to Imatinib | [7] |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | [8] |
| Compound 11k | CDK4 | 23.59 | [9] |
| Compound 11k | HDAC1 | 61.11 | [9] |
Table 2: Anti-Inflammatory and Other Biological Activities
| Compound Class | Biological Target/Assay | Activity | Reference |
| DMAPCA Derivatives | COX-2 Inhibition | Comparable to Celecoxib | [1] |
| Pyrimidine-5-carboxamides | Syk Tyrosine Kinase Inhibition | Effective in inhibiting IgE-mediated allergic responses | [1] |
| Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Potent antiviral activity | [10] |
| 2-amino-thiazole-5-carboxamides | K562 Leukemia Cells | High antiproliferative potency | [11] |
Experimental Protocols
Protocol 1: General Synthesis of 2-(Dimethylamino)pyrimidine-5-carboxamides
This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (DMAPCA)
-
Desired amine (primary or secondary)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2-(dimethylamino)pyrimidine-5-carboxamide derivative.
Experimental Workflow: Amide Coupling
Caption: A typical workflow for the synthesis of DMAPCA amides.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the in vitro inhibitory activity of newly synthesized DMAPCA derivatives against a target kinase. Specific assay conditions (e.g., enzyme and substrate concentrations) will need to be optimized for each kinase.
Materials:
-
Recombinant active kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Synthesized DMAPCA derivative (test compound)
-
Staurosporine (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control (staurosporine) in DMSO.
-
In a white, opaque microplate, add the assay buffer.
-
Add the test compound or control to the appropriate wells.
-
Add the kinase and its specific peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the relevant literature and optimize conditions for their specific synthetic targets and biological assays. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for two primary synthetic routes for the large-scale production of 2-Dimethylamino-pyrimidine-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are designed to be robust and scalable for industrial applications. This document includes a comprehensive comparison of the synthetic routes, detailed experimental procedures, and visual representations of the chemical pathways to guide researchers in medicinal chemistry and process development.
Introduction
This compound is a crucial building block in the development of a wide range of biologically active molecules. Its structure, featuring a pyrimidine core with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position, makes it a valuable precursor for the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This document outlines two viable large-scale synthetic strategies: Route 1 , which involves the construction of the pyrimidine ring, and Route 2 , which relies on the substitution of a pre-functionalized pyrimidine.
Comparison of Synthetic Routes
The selection of a synthetic route for large-scale production depends on various factors including the availability and cost of starting materials, overall yield, process safety, and ease of purification. The two routes presented here offer distinct advantages and disadvantages, which are summarized in the table below.
| Parameter | Route 1: Ring Construction | Route 2: Substitution on Pre-formed Ring |
| Starting Materials | Ethyl 3,3-diethoxypropionate, Ethyl formate, N,N-Dimethylguanidine | Ethyl 2-chloropyrimidine-5-carboxylate, Dimethylamine |
| Number of Steps | 3 | 2 |
| Key Transformations | Acetal hydrolysis, cyclocondensation, ester hydrolysis | Nucleophilic aromatic substitution, ester hydrolysis |
| Potential Advantages | Convergent synthesis, potentially lower cost of starting materials. | Fewer steps, potentially easier purification of the final product. |
| Potential Challenges | Management of reactive intermediates, control of cyclocondensation reaction. | Availability and cost of the starting chloropyrimidine, handling of gaseous dimethylamine. |
Synthetic Route 1: Pyrimidine Ring Construction
This route builds the desired pyrimidine ring from acyclic precursors. The overall transformation is depicted below.
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopropanoate
This procedure is adapted from a similar synthesis of 2-formyl-3-oxo-propionic acid ethyl ester.[1]
-
Materials:
-
Ethyl 3,3-diethoxypropionate (1.0 eq)
-
Ethyl formate (4.0 eq)
-
Potassium tert-butoxide (t-BuOK) in THF (1M solution, 2.2 eq)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (6N)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve Ethyl 3,3-diethoxypropionate in THF at room temperature.
-
Add Ethyl formate to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add the t-BuOK solution via the addition funnel over 30 minutes, ensuring the internal temperature is maintained below 5 °C. The solution will turn dark orange.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Concentrate the reaction mixture under reduced pressure to remove a significant portion of the solvent.
-
Cool the remaining brownish solution in an ice bath and adjust the pH to 3 by the slow addition of 6N hydrochloric acid, keeping the internal temperature below 20 °C. A bright yellow suspension will form.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Further concentrate the mixture in vacuo at room temperature.
-
Add water to dissolve any solids, followed by ethyl acetate for extraction.
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO4, and concentrate under reduced pressure to yield Ethyl 2-(ethoxymethylene)-3-oxopropanoate as a yellow oil.
-
Step 2: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
-
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxopropanoate (1.0 eq)
-
N,N-Dimethylguanidine sulfate (0.55 eq)
-
Sodium ethoxide (NaOEt) (2.1 eq)
-
Ethanol (EtOH)
-
-
Procedure:
-
In a reactor, prepare a solution of sodium ethoxide in ethanol.
-
Add N,N-Dimethylguanidine sulfate to the solution and stir until dissolved.
-
To this mixture, add Ethyl 2-(ethoxymethylene)-3-oxopropanoate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate.
-
Step 3: Hydrolysis to this compound
-
Materials:
-
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.5 eq)
-
Water/Ethanol mixture (e.g., 1:1)
-
Hydrochloric acid (HCl) (to adjust pH)
-
-
Procedure:
-
Dissolve Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate in a mixture of water and ethanol in a reactor.
-
Add a solution of sodium hydroxide and heat the mixture to 50-60 °C.
-
Stir at this temperature for 2-4 hours, monitoring the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 4-5 with hydrochloric acid.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Synthetic Route 2: Substitution on a Pre-formed Ring
This approach utilizes a commercially available or readily synthesized pyrimidine derivative and introduces the dimethylamino group via nucleophilic substitution.
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
-
Materials:
-
Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.0 - 3.0 eq)
-
A suitable solvent such as Ethanol, Isopropanol, or Acetonitrile.
-
A non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine)
-
-
Procedure:
-
In a pressure-rated reactor, dissolve Ethyl 2-chloropyrimidine-5-carboxylate in the chosen solvent.
-
Add the dimethylamine solution to the reactor. If not using an aqueous solution of dimethylamine, an additional organic base can be added to scavenge the HCl byproduct.
-
Seal the reactor and heat to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a pressure vessel was used, carefully vent the excess dimethylamine into a scrubber.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
Step 2: Hydrolysis to this compound
The protocol for this step is identical to Step 3 in Route 1.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific Hazards:
-
Sodium ethoxide and Potassium tert-butoxide: Highly flammable and corrosive. React violently with water. Handle under an inert atmosphere.
-
N,N-Dimethylguanidine sulfate: May cause skin and eye irritation.
-
Ethyl 2-chloropyrimidine-5-carboxylate: Irritant.
-
Dimethylamine: Flammable, corrosive, and toxic. Use in a well-ventilated area, preferably in a closed system.
-
Phosphorus oxychloride (used in the synthesis of the starting material for Route 2): Highly corrosive and toxic. Reacts violently with water.
-
Conclusion
Both synthetic routes presented provide viable pathways for the large-scale synthesis of this compound. The choice between the two will depend on a thorough process hazard analysis, cost of goods analysis, and the specific capabilities of the manufacturing facility. Route 1 offers a convergent approach that may be more cost-effective in terms of raw materials, while Route 2 is a more direct approach with fewer synthetic steps. The detailed protocols provided herein serve as a comprehensive guide for researchers and process chemists to develop a safe, efficient, and scalable manufacturing process for this important pharmaceutical intermediate.
References
Application Notes and Protocols: 2-Dimethylamino-pyrimidine-5-carboxylic Acid in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid (DMAPCA) and its derivatives are emerging as promising scaffolds in the development of novel anti-inflammatory agents. These synthetic compounds have demonstrated significant potential in modulating key inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. This document provides detailed application notes on the mechanism of action of DMAPCA, protocols for its evaluation in established in vitro and in vivo models of inflammation, and a summary of its reported biological activity.
Mechanism of Action
The primary anti-inflammatory mechanism of this compound and its analogs is attributed to their ability to inhibit the activity of cyclooxygenase enzymes, with a notable selectivity towards COX-2.[1] COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[1] By inhibiting COX-2, DMAPCA effectively reduces the production of prostaglandins, thereby alleviating inflammatory responses such as pain, swelling, and fever.
The molecular structure of DMAPCA, featuring a pyrimidine ring with a dimethylamino group and a carboxylic acid group, is crucial for its interaction with the active site of COX enzymes.[1] The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues within the enzyme's active site.[1] This binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thus inhibiting prostaglandin synthesis.
Furthermore, the inhibition of prostaglandin synthesis by DMAPCA can indirectly affect downstream signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation. Prostaglandins can amplify the inflammatory response by activating NF-κB, leading to the transcription of various pro-inflammatory genes, including cytokines and chemokines. By reducing prostaglandin levels, DMAPCA may also contribute to the downregulation of NF-κB activity.
Signaling Pathways
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the COX-2 pathway, which in turn can influence the broader inflammatory response regulated by transcription factors like NF-κB.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (DMAPCA) and its derivatives in comparison to a standard anti-inflammatory drug, celecoxib.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| DMAPCA | COX-1 | 0.08 | 2.0 | [1] |
| COX-2 | 0.04 | [1] | ||
| Compound A (DMAPCA derivative) | COX-1 | 0.10 | 5.0 | [1] |
| COX-2 | 0.02 | [1] | ||
| Celecoxib | COX-1 | 0.05 | 1.25 | [1] |
| COX-2 | 0.04 | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound are provided below.
In Vitro Assay: COX-2 Inhibition Assay
This protocol outlines a common method to determine the COX-2 inhibitory activity of a test compound.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Heme
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and heme.
-
Add the COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of DMAPCA or the vehicle control to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Immediately add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX-2 results in a color change.
-
Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percent inhibition is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assay: Carrageenan-Induced Paw Edema Model
This is a widely used acute inflammatory model to assess the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile 0.9% saline)
-
This compound (test compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
House the animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Randomly divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, DMAPCA treatment groups (various doses), and Positive control group.
-
Administer the test compound (DMAPCA), vehicle, or positive control via oral gavage or intraperitoneal injection.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Conclusion
This compound represents a valuable chemical scaffold for the development of new anti-inflammatory drugs. Its mechanism of action, centered on the selective inhibition of COX-2, provides a strong rationale for its therapeutic potential. The experimental protocols detailed in these application notes offer a robust framework for the preclinical evaluation of DMAPCA and its derivatives, enabling researchers to further characterize their efficacy and mechanism of action in the pursuit of novel anti-inflammatory therapies.
References
Investigating the Antiallergic Properties of Quercetin and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin, a naturally occurring flavonoid, and its derivatives have garnered significant attention for their potential therapeutic applications, particularly in the management of allergic diseases.[1][2] Their antiallergic effects are attributed to their ability to modulate immune responses, primarily through the inhibition of histamine release, suppression of pro-inflammatory cytokine production, and stabilization of mast cells.[2][3] This document provides detailed application notes and experimental protocols for investigating the antiallergic properties of quercetin and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Introduction to Antiallergic Mechanisms
Allergic reactions are primarily mediated by the degranulation of mast cells and basophils, leading to the release of inflammatory mediators such as histamine and cytokines.[2] Quercetin and its derivatives exert their antiallergic effects by interfering with key signaling pathways involved in this process. Notably, they have been shown to inhibit the influx of calcium ions (Ca2+) into mast cells, a critical step for degranulation.[2] Furthermore, these compounds can suppress the production of pro-inflammatory cytokines like interleukin (IL)-4, IL-5, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), which are crucial in the propagation of the allergic inflammatory cascade.[1][2]
Quantitative Data on Antiallergic Activity
The following tables summarize the quantitative data on the antiallergic activity of quercetin and its key derivative, enzymatically modified isoquercitrin (EMIQ).
Table 1: In Vitro Antiallergic Activity of Quercetin
| Assay | Cell Line | Stimulus | Compound | IC50 / % Inhibition | Reference |
| Histamine Release | RBL-2H3 | Antigen | Quercetin | IC50: 2.05 x 10⁻⁵ M | [4] |
| β-Hexosaminidase Release | RBL-2H3 | Thapsigargin | Quercetin | IC50: 0.34 μM (1-hour pretreatment) | [5] |
| IL-8 and IL-6 Release | Human Mast Cells | IgE/Anti-IgE | Quercetin (100 µM) | More effective than cromolyn for IL-8; dose-dependent reduction of IL-6 | [2] |
| Cytokine Expression | Human Mast Cells | PMA + A23187 | Isoquercitrin | Significant suppression of IL-6, IL-8, IL-1β, and TNF-α |
Table 2: In Vivo Antiallergic Activity of Quercetin and Derivatives
| Model | Animal | Compound | Dosage | Effect | Reference |
| Passive Cutaneous Anaphylaxis (PCA) | Mice | Quercetin | 2% (topical) | Strong antiallergic activity | [6] |
| Passive Cutaneous Anaphylaxis (PCA) | Mice | EMIQ | 4 mmol/kg (oral) | Significant inhibition of PCA reaction | [7][8] |
| Japanese Cedar Pollinosis | Humans | EMIQ | 100 mg/day (oral) | Significant reduction in total ocular symptom score | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay is a common method to quantify mast cell degranulation.
Caption: Workflow for the β-hexosaminidase release assay.
Protocol:
-
Cell Culture and Sensitization:
-
Washing:
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.[12]
-
-
Treatment:
-
Stimulation:
-
Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant to measure the released β-hexosaminidase.
-
Lyse the remaining cells with 0.1-0.2% Triton X-100 to determine the total cellular β-hexosaminidase content.[14]
-
Incubate the supernatant and cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG), the substrate for β-hexosaminidase, for 1-1.5 hours at 37°C.[11]
-
Stop the reaction by adding a high pH buffer (e.g., 0.4 M glycine).
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.[11]
-
-
Calculation:
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
-
This protocol outlines the steps for a sandwich ELISA to measure cytokine levels in cell culture supernatants.
Caption: General workflow for a cytokine sandwich ELISA.
Protocol:
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in binding solution overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature (RT).[15]
-
-
Sample Incubation:
-
Wash the plate.
-
Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at RT.[16]
-
-
Detection Antibody:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate for 1 hour at RT.[15]
-
-
Enzyme Conjugate:
-
Wash the plate.
-
Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
Incubate for 30 minutes at RT.[16]
-
-
Substrate and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate (e.g., TMB).
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[16]
-
Read the absorbance at 450 nm.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.[17]
-
In Vivo Assay
The PCA model is a widely used in vivo method to assess type I hypersensitivity reactions.[13][18]
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model in mice.
Protocol:
-
Sensitization (Day 1):
-
Treatment (Day 2):
-
Administer the quercetin derivative or vehicle control orally 1 hour before the antigen challenge.[13]
-
-
Antigen Challenge (Day 2):
-
Measurement (Day 2):
-
Thirty minutes after the challenge, measure the thickness of both ears using a micrometer.[13]
-
Sacrifice the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue using a solvent like formamide at 63°C overnight.[13][18]
-
Quantify the amount of extravasated dye by measuring the absorbance of the extract at 620 nm.[13][18]
-
-
Analysis:
-
The degree of the allergic reaction is proportional to the increase in ear thickness and the amount of extracted Evans blue dye.
-
Calculate the percent inhibition of the PCA reaction compared to the vehicle-treated control group.[13]
-
Signaling Pathways
The antiallergic effects of quercetin and its derivatives are mediated through the modulation of specific intracellular signaling pathways in mast cells.
Caption: Simplified signaling pathway of mast cell degranulation and its inhibition by quercetin derivatives.
Conclusion
The protocols and data presented provide a framework for the systematic investigation of the antiallergic properties of quercetin and its derivatives. These compounds demonstrate significant potential in modulating allergic responses both in vitro and in vivo. Further research focusing on structure-activity relationships and the efficacy of novel derivatives is warranted to fully elucidate their therapeutic potential in allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin and Its Anti-Allergic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. journals.plos.org [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-allergic effects of enzymatically modified isoquercitrin (α-oligoglucosyl quercetin 3-O-glucoside), quercetin 3-O-glucoside, α-oligoglucosyl rutin, and quercetin, when administered orally to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-allergic effects of enzymatically modified isoquercitrin (α-oligoglucosyl quercetin 3-O-glucoside), quercetin 3-O-glucoside, α-oligoglucosyl rutin, and quercetin, when administered orally to mice. (2013) | Toshiaki Makino | 78 Citations [scispace.com]
- 9. karger.com [karger.com]
- 10. Effect of enzymatically modified isoquercitrin, a flavonoid, on symptoms of Japanese cedar pollinosis: a randomized double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-sensitive effects of quercetin on rat basophilic leukemia (RBL-2H3) cell responsiveness and intracellular signaling | PLOS One [journals.plos.org]
- 12. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. biomatik.com [biomatik.com]
- 18. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 19. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
Application Notes and Protocols: 2-Dimethylamino-pyrimidine-5-carboxylic Acid Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dimethylamino-pyrimidine-5-carboxylic acid serves as a valuable scaffold and key intermediate in the synthesis of a diverse range of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] The pyrimidine core is a prevalent feature in numerous anticancer agents due to its ability to mimic the purine bases of ATP, enabling competitive inhibition of protein kinases that are often dysregulated in cancer.[2] Derivatives of this scaffold have been extensively explored as potent inhibitors of critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3]
These application notes provide an overview of the utility of this compound derivatives in cancer research, with a focus on their application as kinase inhibitors. Detailed protocols for the evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies, are presented. While the specific synthetic routes for the exemplified compounds may start from various pyrimidine precursors, this compound represents a key structural motif and a versatile starting point for the generation of such potent anticancer agents.[1][3][4]
Featured Application: Pyrimidine Derivatives as Kinase Inhibitors
Derivatives of the 2-aminopyrimidine scaffold are prominent in the development of targeted cancer therapies. By modifying the core structure, medicinal chemists can achieve high potency and selectivity against specific kinases that drive tumor growth and proliferation.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based inhibitors have been successfully developed to block EGFR activity.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that control the progression of the cell cycle. The dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. Small molecule inhibitors based on the pyrimidine scaffold have been designed to target specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative pyrimidine-based kinase inhibitors against various cancer cell lines and purified enzymes.
Table 1: In Vitro Antiproliferative Activity of a Representative EGFR Inhibitor (Compound 4c)
| Cancer Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 0.56 |
| PC-3 (Prostate Cancer) | 2.46 |
| HepG2 (Hepatocellular Carcinoma) | 2.21 |
Data extracted from a study on dianilinopyrimidine derivatives as EGFR inhibitors.
Table 2: In Vitro Kinase Inhibitory Activity of a Representative CDK4 Inhibitor (Compound 7x)
| Kinase | IC50 (nM) |
| CDK4 | 3.87 |
Data extracted from a study on pyrido[2,3-d]pyrimidine derivatives as CDK4 inhibitors.[3]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Histone H1 or a peptide substrate)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Kinase reaction buffer
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter membrane.
-
Wash the membranes extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by a test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in a mouse xenograft model. All animal procedures must be approved and conducted in accordance with institutional and national guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).
-
Analyze the data to determine the tumor growth inhibition (TGI) for each treatment group.
Visualizations
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Dimethylamino-pyrimidine-5-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My yield for the first step, the reaction of 2-chloro-5-nitropyrimidine with dimethylamine, is low. What are the possible reasons and how can I improve it?
A1: Low yield in the initial amination step can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Ensure efficient stirring to maximize contact between reactants.
-
-
Suboptimal Temperature: The reaction temperature might be too low for an efficient reaction rate or too high, leading to side reactions.
-
Solution: Experiment with a temperature gradient to find the optimal condition. A moderate temperature is generally recommended for this type of nucleophilic aromatic substitution.
-
-
Base Equivalents: Insufficient base can lead to the formation of the hydrochloride salt of dimethylamine, reducing the concentration of the free nucleophile.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used to scavenge the HCl produced during the reaction. An excess of the base can also be beneficial.
-
-
Moisture in Reaction: The presence of water can hydrolyze the starting material.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Q2: The reduction of the nitro group in the second step is incomplete or results in multiple products. How can I optimize this step?
A2: Incomplete reduction or the formation of side products during the catalytic hydrogenation of 2-dimethylamino-5-nitropyrimidine can be problematic. Consider the following:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or inactive.
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the catalyst is not unduly exposed to air.
-
-
Hydrogen Pressure: Insufficient hydrogen pressure can lead to a sluggish or incomplete reaction.
-
Solution: Ensure the reaction vessel is properly sealed and maintain a positive hydrogen pressure (a balloon of hydrogen is often sufficient for small-scale reactions, while a Parr hydrogenator is suitable for larger scales).
-
-
Solvent Choice: The solvent can influence the catalyst's activity and the solubility of the substrate.
-
Solution: Ethanol is a commonly used solvent for this type of reduction.[1] However, other protic solvents like methanol or isopropanol can also be effective.
-
-
Reaction Time: The reduction may require more time to go to completion.
-
Solution: Monitor the reaction by TLC until the starting material is fully consumed.
-
Q3: The final carboxylation step is giving a very low yield of the desired carboxylic acid. What are the critical parameters for this transformation?
A3: The carboxylation of 5-amino-2-dimethylaminopyrimidine is a challenging step. Low yields can result from several factors:
-
Inefficient Carboxylation Reagent: The choice of carboxylating agent and the reaction conditions are crucial.
-
Solution: While various methods exist for carboxylation, a common approach involves the use of a strong base to deprotonate the ring followed by quenching with carbon dioxide (dry ice). Alternatively, formylation followed by oxidation can be explored.
-
-
Side Reactions: The amino group can undergo side reactions.
-
Solution: Protecting the amino group before carboxylation might be a necessary, albeit longer, route.
-
-
Work-up Procedure: The product may be lost during the work-up and purification.
-
Solution: this compound is an amino acid and may have significant solubility in the aqueous phase during extraction. Careful adjustment of the pH to the isoelectric point during work-up is critical to precipitate the product. Multiple extractions with an appropriate organic solvent may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic route for this compound?
A1: A typical synthetic route involves a three-step process:
-
Amination: Reaction of 2-chloro-5-nitropyrimidine with dimethylamine to form 2-dimethylamino-5-nitropyrimidine.[1]
-
Reduction: Reduction of the nitro group of 2-dimethylamino-5-nitropyrimidine to an amino group using a catalyst like palladium on carbon (Pd/C) and a hydrogen source.[1]
-
Carboxylation: Introduction of a carboxylic acid group at the 5-position of the resulting 5-amino-2-dimethylaminopyrimidine.[1]
Q2: What are some common side products I should be aware of?
A2:
-
Amination Step: Incomplete reaction will leave unreacted 2-chloro-5-nitropyrimidine. If the reaction temperature is too high, other side reactions may occur, though these are generally less common for this specific transformation.
-
Reduction Step: Incomplete reduction can lead to the presence of the starting nitro compound. Over-reduction is generally not an issue for this substrate under standard catalytic hydrogenation conditions.
-
Carboxylation Step: Decarboxylation of the product can occur under harsh conditions. Side reactions involving the amino group are also possible if it is not properly managed during the reaction.
Q3: What are the recommended purification techniques for the final product?
A3: Purification of this compound can be achieved by:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining high-purity material.
-
Acid-Base Extraction: As an amino acid, the product can be purified by dissolving it in an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then precipitating the product by adjusting the pH to its isoelectric point. A similar process can be done using a basic aqueous solution and washing with an organic solvent to remove non-acidic impurities.
-
Column Chromatography: While possible, chromatography on silica gel can be challenging for this polar, zwitterionic compound. Reverse-phase chromatography (C18) with a suitable mobile phase (e.g., a buffered aqueous/organic mixture) might be more effective.
Data Presentation
Table 1: Hypothetical Optimization of Amination Reaction Conditions
| Entry | Dimethylamine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | 1.1 (TEA) | THF | 25 | 24 | 65 |
| 2 | 1.5 | 1.5 (TEA) | THF | 25 | 24 | 78 |
| 3 | 1.5 | 1.5 (TEA) | THF | 50 | 12 | 85 |
| 4 | 1.5 | 1.5 (DIPEA) | MeCN | 50 | 12 | 88 |
TEA: Triethylamine, DIPEA: Diisopropylethylamine, THF: Tetrahydrofuran, MeCN: Acetonitrile. Data is illustrative and not based on a specific literature report.
Table 2: Hypothetical Optimization of Nitro Group Reduction
| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | H₂ (1 atm) | EtOH | 25 | 12 | 85 |
| 2 | 10% Pd/C | H₂ (1 atm) | MeOH | 25 | 12 | 88 |
| 3 | 5% Pd/C | H₂ (1 atm) | EtOH | 25 | 24 | 75 |
| 4 | 10% Pd/C | H₂ (50 psi) | EtOH | 25 | 4 | 95 |
EtOH: Ethanol, MeOH: Methanol. Data is illustrative and not based on a specific literature report.
Experimental Protocols
Protocol 1: Synthesis of 2-dimethylamino-5-nitropyrimidine (Step 1)
-
To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) is added a non-nucleophilic base such as triethylamine (1.5 eq).
-
The mixture is cooled in an ice bath, and a solution of dimethylamine (1.5 eq, e.g., 2M in THF) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 50 °C.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 5-amino-2-dimethylaminopyrimidine (Step 2)
-
To a solution of 2-dimethylamino-5-nitropyrimidine (1.0 eq) in ethanol is added 10% palladium on carbon (5-10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas (this can be done using a balloon filled with hydrogen or a Parr hydrogenator for larger scales).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the desired amine, which is often used in the next step without further purification.
Protocol 3: Synthesis of this compound (Step 3 - Representative)
-
5-amino-2-dimethylaminopyrimidine (1.0 eq) is dissolved in a suitable anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C), and a strong base such as n-butyllithium is added dropwise to deprotonate the pyrimidine ring.
-
After stirring for a period, an excess of crushed dry ice (solid carbon dioxide) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature slowly.
-
The reaction is quenched with water, and the pH is carefully adjusted to the isoelectric point of the product to induce precipitation.
-
The solid product is collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
Welcome to the technical support center for the purification of 2-Dimethylamino-pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the reaction of 2-chloro-5-nitropyrimidine with dimethylamine, followed by reduction of the nitro group and subsequent carboxylation.[1] Potential impurities include:
-
Unreacted starting materials: 2-chloro-5-nitropyrimidine.
-
Intermediates: Such as 2-(dimethylamino)-5-nitropyrimidine or the corresponding amino intermediate if the reduction or carboxylation is incomplete.
-
Side-products: Arising from incomplete reactions or side reactions during the synthetic steps.
-
Residual solvents: From the reaction and work-up, such as ethanol.[1]
Q2: My crude product has a brownish or yellowish color. Is this normal, and how can I remove the color?
A2: A colored crude product is common and often indicates the presence of residual nitro-aromatic impurities or other colored byproducts. Purification methods such as recrystallization, often with the use of activated charcoal, or acid-base extraction can be effective in removing these colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: If crystallization is slow or does not occur, you can try the following:
-
Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.
-
Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cooling the solution slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Rapid cooling can sometimes lead to oiling out rather than crystallization.
-
Trying a different solvent system: If a single solvent is not working, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) may be more effective.[2]
Q4: My compound streaks on the TLC plate during column chromatography. How can I prevent this?
A4: Streaking of carboxylic acids on silica gel TLC plates is a common issue due to the interaction of the acidic proton with the silica. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to the eluent. This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in better-defined spots.
Q5: What is the best way to remove residual purification solvents from my final product?
A5: After filtration, the purified crystals should be washed with a small amount of cold, fresh solvent.[2] To remove residual solvent, the product should be dried under high vacuum. Gentle heating on a rotary evaporator (if the compound is stable at elevated temperatures) or in a vacuum oven can also be employed. The choice of temperature should be below the compound's melting point.
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Evaporate the solvent slowly until the solution becomes saturated at the boiling point, then allow it to cool. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or use a two-solvent system where the compound is less soluble in the second solvent.[2] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter paper, and keep the solution hot during filtration.[2] |
| The product was washed with a solvent at room temperature. | Always wash the collected crystals with a minimal amount of cold recrystallization solvent to minimize dissolution of the product.[2] |
Problem 2: Inefficient Separation During Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction of the carboxylic acid into the aqueous basic layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa of the carboxylic acid + 2). Use a stronger base if necessary (e.g., NaOH instead of NaHCO3, but be mindful of potential hydrolysis of other functional groups). Shake the separatory funnel vigorously for an adequate amount of time. |
| Formation of an emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Incomplete precipitation of the product upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa of the carboxylic acid - 2). Add the acid slowly and check the pH with pH paper. Cool the solution in an ice bath to maximize precipitation. |
| The product is somewhat soluble in water. | After acidification and filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
Experimental Protocols
Acid-Base Extraction
This method is ideal for separating the acidic target compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO3). Shake the funnel vigorously, venting frequently to release any pressure from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.
-
Extraction of Aqueous Layer: Drain the lower organic layer. Re-extract the organic layer with a fresh portion of saturated NaHCO3 solution to ensure complete transfer of the acidic product. Combine the aqueous layers.
-
Washing: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
Recrystallization
This technique is suitable for purifying the solid crude product.
-
Solvent Selection: Determine a suitable solvent or solvent system. Good single solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a mixture of ethanol and water are good starting points. For a two-solvent system, dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid.[2]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
Data Presentation
The following table provides an illustrative example of data that researchers should aim to collect when developing a purification protocol for this compound.
| Purification Method | Solvent/Eluent System | Yield (%) | Purity (by HPLC, %) | Observations |
| Recrystallization | Ethanol | 75 | 98.5 | White crystalline solid obtained. |
| Recrystallization | Methanol/Water (3:1) | 82 | 99.1 | Fine white needles. |
| Acid-Base Extraction | Ethyl Acetate / aq. NaHCO3 | 88 | 99.5 | Off-white powder. |
| Column Chromatography | Dichloromethane:Methanol (95:5) + 0.5% Acetic Acid | 60 | >99.8 | White powder, but lower yield. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Workflow for purification via acid-base extraction.
Caption: Logical approach to troubleshooting low purity issues.
References
Technical Support Center: Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Two primary routes are commonly employed. The first involves the condensation of an N,N-dimethylguanidine salt with a three-carbon building block, such as the sodium salt of ethyl 3,3-diethoxy-2-formylpropanoate, followed by hydrolysis. A second route consists of the nucleophilic aromatic substitution of a 2-chloropyrimidine derivative with dimethylamine, which may require subsequent functional group manipulations to introduce the carboxylic acid at the 5-position.[1][2]
Q2: My reaction to form the pyrimidine ring is giving a low yield. What are the potential causes?
A2: Low yields can stem from several factors. If using an amidine-based condensation, the purity of the N,N-dimethylguanidine salt is critical.[3] Ensure that all starting materials are pure and that the reaction is conducted under strictly anhydrous conditions, as moisture can lead to the hydrolysis of key intermediates.[3] Suboptimal reaction temperature or time can also result in incomplete conversion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint.[3]
Q3: I am observing a significant amount of a byproduct that is difficult to separate from my desired product. What could it be?
A3: In syntheses involving 1,3-dicarbonyl compounds or their equivalents, self-condensation of the dicarbonyl starting material can be a significant side reaction.[3] Another possibility is the formation of incompletely cyclized intermediates. Depending on the specific route, other side reactions such as oxidation of the pyrimidine ring to an N-oxide or substitution of the dimethylamino group may occur under certain conditions.[1]
Q4: During the hydrolysis of the ethyl ester to the carboxylic acid, what side reactions should I be aware of?
A4: The primary concern during the hydrolysis of the ethyl ester is the potential for decarboxylation of the pyrimidine-5-carboxylic acid product, especially if harsh acidic or basic conditions and high temperatures are employed. Additionally, if other sensitive functional groups are present on the molecule, they may be susceptible to hydrolysis or other transformations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive reagents. | Use freshly prepared or purified N,N-dimethylguanidine salt and ensure the quality of the C3 synthon. |
| Presence of water in the reaction. | Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some condensations may require heating to proceed at a reasonable rate. Monitor by TLC.[3] | |
| Multiple spots on TLC, difficult purification | Self-condensation of the C3 synthon. | Ensure the correct stoichiometry of reactants. Consider slow addition of the C3 synthon to the reaction mixture. |
| Incomplete cyclization. | Increase the reaction time or temperature and monitor by TLC until the intermediate is consumed. | |
| Hydrolysis of starting materials or intermediates. | Ensure anhydrous conditions.[3] | |
| Product decomposes during workup or purification | Product is unstable to acidic or basic conditions. | Neutralize the reaction mixture carefully after hydrolysis. Use a buffered solution if necessary. |
| Thermal decomposition. | Avoid excessive heating during solvent evaporation and purification. Use column chromatography at room temperature if possible. |
Experimental Protocols
Synthesis of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
This protocol is adapted from a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]
Materials:
-
N,N-Dimethylguanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 3,3-diethoxy-2-formylpropanoate (or a similar C3 synthon)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add N,N-dimethylguanidine hydrochloride (1.0 equivalent) at room temperature under a nitrogen atmosphere.
-
Stir the resulting suspension for 30 minutes.
-
Add a solution of ethyl 3,3-diethoxy-2-formylpropanoate (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(dimethylamino)pyrimidine-5-carboxylate.
Hydrolysis to this compound
Materials:
-
Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Methanol/Water or Tetrahydrofuran/Water mixture
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve ethyl 2-(dimethylamino)pyrimidine-5-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1M hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Data Presentation
The following table provides hypothetical data on the effect of reaction conditions on the yield and purity of Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate, illustrating common trends in this type of synthesis.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity |
| 1 | Ethanol | 78 (reflux) | 12 | 75 | 95 | Unreacted N,N-dimethylguanidine |
| 2 | Tetrahydrofuran | 66 (reflux) | 24 | 60 | 90 | Incomplete cyclization intermediate |
| 3 | Ethanol (not anhydrous) | 78 (reflux) | 12 | 45 | 70 | Hydrolyzed C3 synthon |
| 4 | Dimethylformamide | 100 | 8 | 80 | 85 | Colored byproducts from solvent decomposition |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Improving the Solubility of 2-Dimethylamino-pyrimidine-5-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols for enhancing the solubility of 2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS: 180283-66-3).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and formulation of this compound.
Q1: My this compound won't dissolve in neutral aqueous solutions. Is this expected?
A: Yes, this is expected. This compound is an amphoteric molecule, meaning it contains both a basic functional group (the dimethylamino group) and an acidic functional group (the carboxylic acid). At neutral pH, the molecule likely exists as a zwitterion, which can have low aqueous solubility due to strong intermolecular interactions in its crystal lattice. Its hydrochloride salt form is noted to have enhanced solubility and stability[1].
Q2: How does pH influence the solubility of this compound?
A: The solubility of this compound is highly dependent on pH.[2][3][4]
-
In acidic conditions (low pH): The basic dimethylamino group becomes protonated, forming a cationic salt (e.g., a hydrochloride salt if HCl is used). This positively charged species is significantly more soluble in water than the neutral form.
-
In alkaline conditions (high pH): The acidic carboxylic acid group is deprotonated, forming an anionic salt (e.g., a sodium salt if NaOH is used). This negatively charged species is also much more soluble in water.
-
At the Isoelectric Point (pI): There is a specific pH at which the net charge of the molecule is zero. At or near this pI, the compound will exhibit its minimum solubility. For amphoteric compounds, the pH-solubility profile often appears U-shaped.[2]
Q3: I need to dissolve the compound for an in vitro assay. What is the best initial approach?
A: The most direct method is pH adjustment.[4][][6] Start by preparing a suspension of the compound in your desired aqueous buffer or water. Then, add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves. Be sure to monitor the final pH to ensure it is compatible with your experimental system. For many biological assays, preparing a concentrated stock solution in an acidic or basic solution and then diluting it into the final assay medium is a common practice.
Q4: Adjusting the pH is not sufficient or is incompatible with my experiment. What are my other options?
A: If pH adjustment is not a viable option, you can explore the use of co-solvents or other formulation strategies.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8][9] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[] It is crucial to test the tolerance of your experimental system (e.g., cell line) to the chosen co-solvent and its final concentration.
-
Salt Formation: You can synthesize and isolate a stable salt form of the compound.[6][10][11][12] Since the parent compound has both acidic and basic centers, salts can be formed with various acids or bases.[13][14] This approach is often used to improve not only solubility but also stability and handling properties.[1][15]
-
Other Advanced Methods: For more challenging cases, techniques like complexation with cyclodextrins or formulation into liposomes can be considered to improve aqueous solubility.[16]
Q5: Will heating the solution help improve solubility?
A: In many cases, solubility increases with temperature. You can try gentle heating and stirring. However, be cautious, as prolonged exposure to high temperatures can lead to degradation of the compound. It is advisable to first assess the thermal stability of the compound. After cooling, the compound may precipitate out of the solution if it becomes supersaturated at room temperature.
Data Presentation
The following tables summarize key information regarding this compound and common solubilizing agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 180283-66-3 | [17][18][19] |
| Molecular Formula | C₇H₉N₃O₂ | [17][19] |
| Molecular Weight | 167.17 g/mol | [17][19] |
| Appearance | White to off-white or light yellow solid/powder | [17] |
| Predicted pKa | 2.18 ± 0.10 (acidic) | [17] |
| Storage | 2-8°C, protect from light | [17] |
| Hazard | Irritant | [18] |
Table 2: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs
| Co-solvent | Dielectric Constant (Approx.) | Notes |
| Water | 80 | Primary solvent, highly polar. |
| Propylene Glycol (PG) | 32 | Commonly used in pharmaceutical formulations.[8][20] |
| Ethanol | 25 | A versatile co-solvent, but volatility and potential for biological effects should be considered.[7] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Low-toxicity polymer, often used in oral and parenteral formulations.[20] |
| Dimethyl Sulfoxide (DMSO) | 47 | A very strong solvent for many organic compounds; often used for preparing high-concentration stock solutions for in vitro screening. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol uses the equilibrium shake-flask method to determine the solubility of the compound at various pH values.
-
Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use buffers with low ionic strength to minimize salt effects.
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Sample Addition: Add an excess amount of this compound to separate vials, ensuring solid is visible.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each pH buffer to the corresponding vial.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sample Analysis: Carefully withdraw a clear aliquot from the supernatant of each vial. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Data Plotting: Plot the measured solubility (e.g., in µg/mL or mM) against the measured final pH of each solution to generate the pH-solubility profile.
Protocol 2: Screening for Effective Co-solvents
This protocol provides a general method for evaluating the solubility enhancement by different co-solvents.
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 0%, 10%, 20%, 50%, and 100% DMSO in water, v/v).
-
Sample Addition: Add an excess amount of this compound to separate vials.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each co-solvent mixture to the corresponding vial.
-
Equilibration: Seal the vials and shake at a constant temperature for 24 hours to reach equilibrium.
-
Sample Analysis: Centrifuge the vials to pellet undissolved solid. Analyze the concentration of the compound in the clear supernatant using a suitable method like HPLC-UV.
-
Evaluation: Compare the solubility values across the different co-solvent concentrations to determine the effectiveness of the co-solvent. Repeat for other co-solvents to find the most suitable system.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Enhancement
Caption: A logical workflow for addressing solubility issues with this compound.
Diagram 2: pH-Dependent Ionization States
Caption: Ionization states of the amphoteric compound at different pH values.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 错误页 [amp.chemicalbook.com]
- 18. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 19. scbt.com [scbt.com]
- 20. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
Technical Support Center: 2-Dimethylamino-pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Dimethylamino-pyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, the compound should be stored under dry conditions at 2–8°C and protected from light.[1][2] The compound is also noted to be hygroscopic, so minimizing exposure to moisture is critical.[3]
Q2: What are the known degradation pathways for this compound?
A2: this compound can undergo several types of chemical reactions that may be considered degradation depending on the desired outcome of your experiment. These include:
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Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.[1]
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Reduction: The carboxylic acid group can be reduced to the corresponding alcohol.[1]
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Substitution: The dimethylamino group can be substituted by other nucleophiles.[1]
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Photodegradation: Pyrimidine derivatives can be susceptible to degradation upon exposure to UV light, a process that can be enhanced by photosensitizers like riboflavin.[4]
Q3: Is the hydrochloride salt of this compound more stable?
A3: Yes, the hydrochloride form of this compound is often used to enhance its solubility and stability.
Q4: What are the known safety hazards associated with this compound?
A4: this compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn during handling.[3]
Troubleshooting Guides
Issue 1: Incomplete or Failed Reaction
| Potential Cause | Troubleshooting Step |
| Poor solubility of the starting material. | Ensure the solvent system is appropriate. For related compounds, solubility is observed in DMF and DMSO.[5] Consider using the hydrochloride salt for improved solubility. |
| Degradation of the starting material. | Verify the storage conditions and age of the compound. Ensure it has been protected from light and moisture. Consider re-purifying the starting material if degradation is suspected. |
| Inappropriate reaction conditions (pH, temperature). | The stability of similar pyrimidine carboxylic acids can be pH-dependent. Acidic conditions, in particular, may affect stability.[6] Optimize the pH and temperature of your reaction based on the specific transformation. For reactions sensitive to acid, consider using a non-protic solvent or adding a non-nucleophilic base. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Oxidation of the dimethylamino group. | If your reaction conditions are oxidative, the formation of an N-oxide is possible.[1] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with nucleophiles. | The dimethylamino group can be susceptible to nucleophilic substitution.[1] If your reaction mixture contains strong nucleophiles, this may lead to side products. Re-evaluate your reaction components and consider protecting groups if necessary. |
| Photodegradation. | If the reaction is sensitive to light, protect the reaction vessel from light by wrapping it in aluminum foil.[4] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is highly polar. | The carboxylic acid and dimethylamino groups make the molecule polar. Consider using reverse-phase chromatography for purification if normal-phase silica gel chromatography is ineffective. |
| Product is unstable during workup or purification. | Minimize exposure to acidic or basic conditions during aqueous workup if stability is a concern. Keep the product cold during purification and evaporate solvents at reduced temperature. |
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | [1] |
| Molecular Weight | 167.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [1] |
Table 2: Solubility of a Related Compound (Pyrimidine-4-Carboxylic Acid)
| Solvent | Solubility | Source |
| DMF | 5 mg/mL | [5] |
| DMSO | 20 mg/mL | [5] |
| Ethanol | 0.25 mg/mL | [5] |
| PBS (pH 7.2) | 1 mg/mL | [5] |
| Note: It is recommended not to store aqueous solutions for more than one day.[5] |
Experimental Protocols
General Handling Procedure:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Weigh the compound in a closed container or a glove box to minimize exposure to moisture due to its hygroscopic nature.[3]
-
Store the compound tightly sealed in its original container at 2-8°C, protected from light.
Visualizations
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 186130-63-2 [sigmaaldrich.cn]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Dimethylamino-pyrimidine-5-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 2-Dimethylamino-pyrimidine-5-carboxylic acid synthesis. The information is designed to assist in a seamless transition from laboratory-scale experiments to pilot and production-scale manufacturing.
I. Synthesis Pathway Overview
The industrial synthesis of this compound typically follows a three-step process starting from 2-chloro-5-nitropyrimidine. The overall reaction scheme is presented below.
II. Troubleshooting Guides
This section provides a detailed question-and-answer guide to troubleshoot common issues encountered during the scale-up of each synthetic step.
Step 1: Amination of 2-chloro-5-nitropyrimidine
Question: We are observing a significant decrease in yield and an increase in impurity formation during the scale-up of the amination reaction. What are the potential causes and solutions?
Answer:
Scaling up the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine with dimethylamine can present challenges related to mass and heat transfer, as well as reagent addition and control.
Potential Causes:
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Poor Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
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Exothermic Reaction: The amination reaction is exothermic. Insufficient heat removal at a larger scale can lead to a temperature increase, accelerating side reactions such as di-substitution or decomposition of the starting material.
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Reagent Addition: Improper addition of dimethylamine or the base can lead to localized high concentrations, favoring impurity formation.
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Solvent Effects: The choice of solvent and its purity can significantly impact the reaction rate and impurity profile at a larger scale.
Troubleshooting & Solutions:
| Issue | Potential Solution | Scale-Up Consideration |
| Low Yield | Optimize agitation speed and impeller design to ensure homogenous mixing. | Perform mixing studies and use computational fluid dynamics (CFD) modeling for reactor design. |
| Control the addition rate of dimethylamine to maintain a consistent reaction temperature. | Use a dosing pump for controlled addition and monitor the internal temperature closely. | |
| Evaluate different bases (e.g., K₂CO₃, Et₃N) and their stoichiometry. | The choice of base can affect reaction kinetics and work-up at a larger scale. | |
| Impurity Formation | Maintain a consistent and controlled reaction temperature using an efficient cooling system. | Characterize the exotherm using reaction calorimetry (RC1) to design an appropriate cooling strategy. |
| Ensure high-purity starting materials and solvents. | Qualify vendors and test raw materials for impurities that could act as catalysts for side reactions. | |
| Optimize the stoichiometry of dimethylamine to minimize di-substitution. | A slight excess of the chloropyrimidine may be beneficial to consume all the amine. |
Experimental Protocol: Pilot-Scale Amination (Illustrative Example)
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Reactor Setup: A 100 L glass-lined reactor equipped with a retreat curve impeller, a condenser, a temperature probe, and a nitrogen inlet is charged with 2-chloro-5-nitropyrimidine (10 kg, 62.7 mol) and a suitable solvent (e.g., isopropanol, 50 L).
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Inerting: The reactor is purged with nitrogen to create an inert atmosphere.
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Base Addition: A base (e.g., triethylamine, 9.5 kg, 93.9 mol) is added to the reactor.
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Dimethylamine Addition: A 40% aqueous solution of dimethylamine (10.6 kg, 93.9 mol) is added subsurface via a dosing pump over 2-3 hours, maintaining the internal temperature between 20-25°C.
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Reaction Monitoring: The reaction progress is monitored by HPLC until the starting material is consumed (typically 4-6 hours).
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Work-up: The reaction mixture is cooled to 0-5°C, and the product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Reduction of the Nitro Group
Question: We are experiencing inconsistent reaction times and catalyst poisoning during the scaled-up reduction of 2-(Dimethylamino)-5-nitropyrimidine. What could be the cause, and how can we mitigate it?
Answer:
The catalytic reduction of a nitro group is a highly exothermic reaction, and its efficiency at scale is heavily dependent on catalyst activity, hydrogen pressure, and mass transfer.
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur and halide compounds are common poisons.
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the substrate, hydrogen, and the catalyst, resulting in slow and incomplete reactions.
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Exotherm Control: The high exothermicity of the reaction can lead to localized high temperatures, causing catalyst sintering and deactivation, as well as promoting side reactions.
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Hydrogen Pressure: Inconsistent hydrogen pressure can affect the reaction rate.
Troubleshooting & Solutions:
| Issue | Potential Solution | Scale-Up Consideration |
| Inconsistent Reaction Times | Ensure high-purity starting materials and solvents, free from catalyst poisons. | Implement raw material testing for known catalyst poisons. |
| Optimize agitation to ensure good suspension of the catalyst and efficient gas-liquid mass transfer. | Use a gas-inducing impeller to improve hydrogen dispersion. | |
| Maintain a constant and controlled hydrogen pressure. | Use a reliable pressure regulator and monitor pressure throughout the reaction. | |
| Catalyst Poisoning | Pre-treat the starting material or solvent to remove impurities. | Charcoal treatment of the starting material solution can be effective. |
| Screen different grades and suppliers of the palladium catalyst. | The catalyst support and particle size can significantly impact performance. | |
| Exotherm Control | Control the rate of hydrogen addition or the reaction temperature. | For highly exothermic reactions, a semi-batch process with controlled hydrogen feed is recommended. |
| Use reaction calorimetry to understand the heat flow and design a safe and efficient process. | This data is crucial for designing the reactor's cooling system and emergency procedures. |
Experimental Protocol: Pilot-Scale Reduction (Illustrative Example)
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Reactor Setup: A 100 L stainless steel autoclave is charged with 2-(Dimethylamino)-5-nitropyrimidine (10 kg, 59.5 mol), a suitable solvent (e.g., ethanol, 60 L), and a palladium on carbon catalyst (e.g., 5% Pd/C, 50% wet, 1 kg).
-
Inerting: The reactor is purged with nitrogen several times.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 bar). The reaction mixture is heated to the target temperature (e.g., 50°C) with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by hydrogen uptake and HPLC analysis until the starting material is consumed.
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Work-up: The reactor is cooled, and the hydrogen pressure is released. The catalyst is removed by filtration through a bed of celite. The filtrate containing the product is taken to the next step.
Step 3: Carboxylation
Question: The carboxylation reaction is giving low yields and requires harsh conditions at a large scale. Are there any alternative approaches or optimization strategies?
Answer:
The direct carboxylation of the amino-pyrimidine can be challenging. An alternative and often more scalable approach is to introduce the carboxyl group via a cyano intermediate followed by hydrolysis.
Alternative Pathway:
-
Sandmeyer Reaction: Convert the amino group to a cyano group using a Sandmeyer reaction.
-
Hydrolysis: Hydrolyze the cyano group to the carboxylic acid.
Troubleshooting & Solutions for Carboxylation (Kolbe-Schmitt type):
| Issue | Potential Solution | Scale-Up Consideration |
| Low Yield | Optimize reaction temperature, pressure of CO₂, and reaction time. | High-pressure reactors are required, which have significant safety and cost implications. |
| Screen different bases and solvents. | The choice of base and solvent will affect the solubility of the intermediates and the overall reaction rate. | |
| Harsh Conditions | Consider the alternative cyano-intermediate pathway. | This may add steps but can be more robust and scalable. |
Step 4: Purification and Isolation
Question: We are facing difficulties in obtaining a consistent crystal form and purity of the final product during scale-up. What are the key parameters to control?
Answer:
Crystallization is a critical step that determines the purity, particle size, and polymorphic form of the final Active Pharmaceutical Ingredient (API).
Potential Causes:
-
Supersaturation Control: Uncontrolled supersaturation can lead to the formation of fine particles, agglomerates, or the wrong polymorph.
-
Solvent System: The choice of solvent and anti-solvent, and their addition rates, are crucial for controlling crystallization.
-
Impurity Profile: The presence of impurities can inhibit or alter crystal growth.
-
Mixing: Inadequate mixing can lead to non-uniform supersaturation and temperature profiles.
Troubleshooting & Solutions:
| Issue | Potential Solution | Scale-Up Consideration |
| Inconsistent Crystal Form | Conduct a polymorph screen to identify all possible crystal forms and their thermodynamic stability. | The most stable polymorph is generally preferred for development. |
| Control the cooling rate and agitation during crystallization. | A controlled cooling profile is essential for reproducible crystallization. | |
| Use seeding to ensure the formation of the desired polymorph. | The quality and quantity of seeds are critical parameters. | |
| Low Purity | Optimize the solvent system for effective impurity rejection. | The solubility of the product and impurities in the chosen solvent system should be carefully studied. |
| Implement a final re-crystallization or re-slurry step. | This can significantly improve the final purity. | |
| Poor Filtration/Drying | Control the particle size distribution through optimized crystallization conditions. | A narrow particle size distribution generally leads to better filtration and drying performance. |
Experimental Protocol: Pilot-Scale Crystallization (Illustrative Example)
-
Dissolution: The crude this compound is dissolved in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent) at an elevated temperature in a crystallizer.
-
Cooling and Seeding: The solution is cooled according to a predefined profile. At a specific temperature, a slurry of seed crystals of the desired polymorph is added.
-
Crystallization: The batch is further cooled and aged to allow for crystal growth.
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Isolation: The product is isolated by filtration.
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Washing: The filter cake is washed with a cold solvent to remove residual mother liquor.
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Drying: The product is dried under vacuum at a controlled temperature.
Technical Support Center: Synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Dimethylamino-pyrimidine-5-carboxylic acid. Our aim is to help you identify and mitigate the formation of impurities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves a three-step process starting from 2-chloro-5-nitropyrimidine. This includes:
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Amination: Nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine with dimethylamine.
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Reduction: Reduction of the nitro group of the resulting 2-dimethylamino-5-nitropyrimidine to an amino group.
-
Carboxylation: Conversion of the amino group to a carboxylic acid function, often via a Sandmeyer-type reaction or through hydrolysis of a nitrile intermediate.
Q2: What are the critical parameters to control during the amination step?
A2: In the amination of 2-chloro-5-nitropyrimidine, controlling the reaction temperature and the stoichiometry of dimethylamine is crucial. Excess dimethylamine can lead to side reactions, while insufficient amounts will result in incomplete conversion. The choice of solvent also plays a significant role in reaction rate and impurity profile.
Q3: What types of impurities can be expected from the reduction of the nitro group?
A3: The reduction of the nitro group is a critical step where several impurities can form. Incomplete reduction can leave residual nitro compound. Over-reduction is less common for this substrate. A significant side reaction is the formation of hydroxylamine intermediates, which can further react to form dimeric azo or azoxy compounds.[1]
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods. Recrystallization is a cost-effective technique for solid compounds. For more challenging separations or to achieve high purity, flash column chromatography or preparative high-performance liquid chromatography (HPLC) are recommended. The choice of solvent system for chromatography is critical for good separation.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound.
Problem 1: Incomplete Amination or Presence of Side-Products
Symptoms:
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TLC or HPLC analysis shows the presence of starting material (2-chloro-5-nitropyrimidine).
-
Multiple spots/peaks are observed, indicating the formation of byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Dimethylamine | Increase the molar equivalent of dimethylamine to 1.1-1.2 equivalents. |
| Low Reaction Temperature | Increase the reaction temperature. Monitor the reaction progress by TLC or HPLC to avoid degradation. |
| Inappropriate Solvent | Use a polar aprotic solvent like acetonitrile or DMF to improve solubility and reaction rate. |
| Side Reactions | While substitution on 2-chloro-5-nitropyrimidine is generally regioselective for the 2-position, consider the possibility of minor isomers if starting with a di- or tri-substituted pyrimidine.[2] |
Problem 2: Impurities from the Nitro Group Reduction
Symptoms:
-
The isolated product after reduction is colored (yellow/orange), suggesting the presence of nitro, azo, or azoxy compounds.
-
Mass spectrometry analysis indicates the presence of species with molecular weights corresponding to hydroxylamine, azo, or azoxy dimers.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reduction | Increase the reaction time or the amount of reducing agent (e.g., catalyst loading for catalytic hydrogenation). |
| Formation of Hydroxylamine/Azo/Azoxy Impurities | Optimize reaction conditions. The addition of catalytic amounts of vanadium compounds during catalytic hydrogenation can prevent the accumulation of hydroxylamines.[1] Ensure complete conversion to the amine. |
| Catalyst Poisoning | Use a fresh catalyst or increase the catalyst loading. Ensure the starting material is free of impurities that could poison the catalyst. |
Problem 3: Incomplete Carboxylation/Hydrolysis
Symptoms:
-
If proceeding through a nitrile intermediate, the final product contains the corresponding 2-dimethylamino-pyrimidine-5-carbonitrile.
-
If using a Sandmeyer-type reaction, residual amino compound is present.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Hydrolysis of Nitrile | Increase the reaction time, temperature, or concentration of the acid/base used for hydrolysis.[3] |
| Inefficient Sandmeyer Reaction | Ensure the diazotization is complete by maintaining a low temperature (0-5 °C) and using a slight excess of sodium nitrite. Optimize the conditions for the subsequent reaction with the carboxylating agent. |
| Degradation of Product | Pyrimidine carboxylic acids can be susceptible to decarboxylation under harsh conditions. Use moderate temperatures and reaction times.[4] |
Experimental Protocols
Protocol: Synthesis of this compound via Nitrile Hydrolysis
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 2-Dimethylamino-pyrimidine-5-carbonitrile
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To a solution of 2-chloro-5-cyanopyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol), add dimethylamine (2.0 eq, as a solution in a solvent like THF or water) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-dimethylamino-pyrimidine-5-carbonitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the 2-dimethylamino-pyrimidine-5-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., 2M NaOH).
-
Heat the mixture to reflux and stir for 4-8 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways during synthesis.
References
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ijper.org [ijper.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving 2-Dimethylamino-pyrimidine-5-carboxylic acid
Welcome to the technical support center for 2-Dimethylamino-pyrimidine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that may influence its reactivity?
A1: this compound (DMAP-CA) possesses a unique combination of functional groups that dictate its reactivity. The pyrimidine ring is electron-deficient, which can influence the reactivity of the carboxylic acid. The 2-dimethylamino group is a strong electron-donating group, which can increase the electron density of the pyrimidine ring, potentially affecting catalyst-substrate interactions in cross-coupling reactions. The nitrogen atoms in the pyrimidine ring can act as Lewis bases and may coordinate to metal catalysts, potentially leading to catalyst inhibition. The carboxylic acid group itself can undergo typical reactions such as amide bond formation, esterification, reduction, and decarboxylation under certain conditions.[1] Its solubility can also be a critical factor; while it may have some solubility in polar aprotic solvents, its hydrochloride salt form is often used to enhance solubility.[1]
Q2: My amide coupling reaction with this compound is failing or giving low yields. What are the common causes?
A2: Failed amide couplings with this substrate can stem from several factors:
-
Incomplete activation of the carboxylic acid: Standard coupling reagents may not be efficient enough due to the electronic properties of the pyrimidine ring.
-
Steric hindrance: The dimethylamino group and the pyrimidine ring can present steric bulk, especially when coupled with a hindered amine.
-
Low nucleophilicity of the amine: If the amine partner is electron-deficient or sterically hindered, the coupling can be sluggish.
-
Side reactions: Formation of an N-acylurea byproduct is a common issue with carbodiimide reagents like EDC.[2][3][4] Decarboxylation of the starting material can also occur, especially at elevated temperatures.[5]
-
Poor solubility: The starting material or intermediates may have limited solubility in the chosen reaction solvent.
Q3: I am observing a significant amount of an N-acylurea byproduct in my EDC-mediated coupling. How can I prevent this?
A3: The formation of N-acylurea is a known side reaction where the O-acylisourea intermediate rearranges. To suppress this, you can add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).[2][4] These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement and reacts efficiently with the amine. Using a water-soluble carbodiimide like EDC can also be advantageous, as the N-acylurea byproduct will also be water-soluble and thus easier to remove during aqueous workup.[2] Adding pyridine has also been shown to suppress N-acylurea formation.[3]
Q4: My Suzuki coupling reaction with a derivative of this compound is not working. What should I consider?
A4: Challenges in Suzuki couplings with pyrimidine derivatives often arise from the electronic nature of the heterocycle and potential catalyst inhibition. The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. The choice of catalyst, ligand, base, and solvent system is therefore critical for a successful coupling. For electron-rich pyrimidines, a highly active catalyst system is often required. The use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos), can be effective.[6]
Q5: At what temperature should I be concerned about the decarboxylation of this compound?
A5: Pyrimidine-5-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures. For a similar compound, 5-carboxycytosine (5caC), decomposition is observed at temperatures ranging from 90-150 °C in neutral aqueous solutions.[5] While the exact temperature for decarboxylation of this compound will depend on the specific reaction conditions (solvent, pH, etc.), it is a potential side reaction to consider, especially in reactions requiring prolonged heating above 80-100 °C. If a reaction at high temperature is failing, it is advisable to check for the presence of the decarboxylated byproduct, 2-dimethylaminopyrimidine.
Troubleshooting Guides
Amide Coupling Reactions
If you are experiencing low yields or failed amide coupling reactions, consider the following troubleshooting strategies.
| Coupling Reagent | Additive | Base | Common Solvents | Key Considerations |
| EDC | HOBt, HOSu | DIPEA, Et3N | DCM, DMF | Cost-effective; water-soluble byproduct; risk of N-acylurea formation without additive.[2][4][7] |
| DCC | HOBt, DMAP | DIPEA, Et3N | DCM, THF | Insoluble DCU byproduct can complicate purification.[8] |
| HATU | None | DIPEA, 2,6-lutidine | DMF, NMP | Highly efficient, especially for hindered substrates; can react with primary/secondary amines if not pre-activated with the acid.[9][10] |
| HBTU | HOBt (optional) | DIPEA | DMF, NMP | Similar to HATU but can be slightly less reactive.[10] |
| PyBOP | None | DIPEA | DMF, DCM | Good for hindered couplings; does not form guanidinium side products like uronium-based reagents.[9][11] |
-
Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Suzuki Cross-Coupling Reactions
For troubleshooting failed Suzuki couplings, a systematic approach to optimizing the reaction components is recommended.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Pd(PPh3)4 | K2CO3, K3PO4 | Dioxane/H2O, Toluene | 85-110 | Standard conditions, may not be effective for challenging substrates.[13][14][15] |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 80-100 | Highly active catalyst system for heteroaryl couplings.[6] |
| Pd2(dba)3 / XPhos | K3PO4 | t-BuOH/H2O | 80-100 | Broadly applicable, good for electron-rich and -poor partners. |
| NiCl2(PCy3)2 | K3PO4 | tert-Amyl alcohol | 120 | Nickel catalysis can be an effective alternative to palladium.[13] |
This protocol is adapted for a 5-bromopyrimidine derivative, which can be synthesized from this compound.
-
To a microwave reaction vessel, add the 5-bromo-2-(dimethylamino)pyrimidine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and K3PO4 (2.0 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experiments should be conducted by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions. The specific reaction conditions may require optimization for your particular substrates and setup.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
reaction condition optimization for pyrimidine-5-carboxylic acid derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine-5-carboxylic acid derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with a carboxylic acid ester at the 5-position?
A1: The most widely used method is the Biginelli reaction. This is a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea, typically under acidic catalysis.[1][2][3]
Q2: What are some common challenges encountered during the Biginelli reaction for pyrimidine-5-carboxylic acid derivatives?
A2: Researchers often face challenges such as low yields of the desired product, the formation of unexpected side products, and difficulties in product purification.[1][4] Specific issues include the formation of fluorescent byproducts and unreacted starting materials remaining in the reaction mixture.[1][4]
Q3: My Biginelli reaction is producing a highly fluorescent yellow byproduct. What is this compound and how can I prevent its formation?
A3: This common fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[1][4] This reaction pathway competes with the desired Biginelli reaction.
To minimize the formation of the DHP byproduct, consider the following strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[1][4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[4]
-
Order of Addition: Adding the urea last to the reaction mixture may help minimize its decomposition into ammonia.[1]
Q4: I am observing a low yield and a significant amount of unreacted starting materials. What are the potential causes and solutions?
A4: Low conversion can be attributed to several factors:
-
Catalyst Inefficiency: The catalyst may be inactive. If using a reusable catalyst, it might require regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[1][4]
-
Suboptimal Reaction Conditions: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[1][4] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][4]
-
Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, or urea) can inhibit the reaction.[1][4]
-
Solvent Choice: The solvent can impact the solubility of reactants and the reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions might improve yields for specific substrates.[1]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis of pyrimidine-5-carboxylic acid derivatives.
Issue 1: Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (TLC analysis shows starting material). | Inactive catalyst or insufficient catalyst loading. | - Ensure the catalyst is active. - For reusable catalysts, consider regeneration. - Optimize catalyst loading. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation via TLC.[1][4] | |
| Insufficient reaction time. | - Extend the reaction time and monitor the progress using TLC until the starting materials are consumed.[1][4] | |
| Poor solubility of reactants. | - Experiment with different solvents to improve the solubility of all reactants.[1] | |
| Impure reactants. | - Use high-purity starting materials.[1][4] |
Issue 2: Formation of Side Products
| Symptom | Possible Cause | Suggested Solution |
| Yellow, fluorescent byproduct observed. | Formation of Hantzsch-type 1,4-dihydropyridine (DHP).[1][4] | - Lower the reaction temperature.[1][4] - Choose a catalyst that favors the Biginelli pathway.[4] - Consider adding urea as the last reactant.[1] |
| Difficulty in purification, presence of N-acylurea byproducts suspected. | Competing reaction between the β-ketoester and urea.[4] | - Carefully control the stoichiometry of the reactants.[4] - Optimize the choice of catalyst.[4] - Recrystallization is often an effective purification method to remove N-acylurea impurities.[4] |
| Incomplete cyclization. | Insufficient activation of the carbonyl group or steric hindrance. | - Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[1] - Extend the reaction time.[1] |
Data on Reaction Condition Optimization
The following tables summarize the effects of different catalysts and solvents on the yield of pyrimidine derivatives, based on findings from various studies.
Table 1: Effect of Catalyst on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| HCl (20 mol%) | Water | 90 | 30 min | High |
| Bone char-nPrN-SO3H (0.4 mol%) | Solvent-free | 80 | < 15 min | Excellent |
| Ammonium chloride | Solvent-free | 110 | - | Good |
| Cerium(IV) ammonium nitrate (CAN) | Water | - | - | High |
| Zn(OTf)2 | MeCN | 80 | - | Good |
Table 2: Effect of Solvent on Reaction
| Solvent | Catalyst | Temperature (°C) | Observations |
| Ethanol | HCl | Reflux | Common solvent, but yield can be variable.[5] |
| Water | HCl | 90 | Eco-friendly, can lead to high yields.[6] |
| Acetonitrile | Zn(OTf)2 | 80 | Effective for certain substrates.[3] |
| Solvent-free | Various | 80-110 | Often leads to shorter reaction times and high yields.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5]
Materials:
-
Ethyl acetoacetate (1.44 g, 10 mmol)
-
4-hydroxybenzaldehyde (1.38 g, 10 mmol)
-
Thiourea (0.86 g, 10 mmol)
-
Ethanol (5 ml)
-
Concentrated HCl (three drops)
-
Crushed ice
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate, 4-hydroxybenzaldehyde, and thiourea in ethanol.
-
Add three drops of concentrated HCl to the mixture.
-
Heat the solution under reflux for 2.5 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice (30 g).
-
Stir the mixture for 5–10 minutes.
-
Filter the separated solid under suction.
-
Wash the solid with ice-cold water (50 ml).
-
Recrystallize the crude product from hot ethanol to obtain the pure compound.
Protocol 2: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts[9][10]
This method is particularly useful for synthesizing pyrimidines without substitution at the 4-position.
Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[9]
-
Stir the reaction mixture at room temperature for 12-16 hours.[9]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.[9]
Part B: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[9]
-
Stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[9]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visual Guides
Caption: General experimental workflow for the Biginelli reaction.
Caption: Troubleshooting logic for reaction optimization.
Caption: Competing Biginelli and Hantzsch reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sennosbiotech.com [sennosbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsynthchem.com [jsynthchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrimidine-5-Carboxamides
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine-5-carboxamide derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrimidine-5-carboxamides?
A1: The most prevalent purification techniques for pyrimidine-5-carboxamides are recrystallization and silica gel column chromatography.[1][2] The choice between these methods typically depends on the physical state of the crude product (solid or oil), the nature and quantity of impurities, and the desired final purity. For solid compounds, recrystallization is often the first method of choice due to its simplicity and potential for high purity.[3] If the compound is an oil or if recrystallization fails to remove impurities effectively, column chromatography is employed.[3][4]
Q2: How do I choose an appropriate solvent for the recrystallization of my pyrimidine-5-carboxamide?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] A good starting point is to test common solvents in which pyrimidine derivatives often show appropriate solubility, such as ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane and ethanol/water.[3][6] A small-scale solubility test is recommended: dissolve a small amount of your crude product in a few drops of the solvent at room temperature, and then heat it to observe if it fully dissolves. Upon cooling, the formation of crystals indicates a potentially suitable solvent.
Q3: My purified pyrimidine-5-carboxamide appears pure by TLC, but the yield is very low. What are the possible reasons?
A3: Low recovery can be attributed to several factors during the purification process. In recrystallization, you might be using too much solvent, causing a significant portion of your product to remain in the mother liquor.[7] During filtration, washing the crystals with a solvent in which the product has some solubility can also lead to loss. For column chromatography, the compound might be partially or strongly adsorbed onto the silica gel, especially if it is highly polar, leading to incomplete elution.[7] It is also possible that some material was lost during transfers between flasks or during solvent removal.
Q4: How can I assess the purity of my final pyrimidine-5-carboxamide product?
A4: The purity of the final product can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for quantifying impurities.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities.[6] Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity. For solid compounds, a sharp melting point range close to the literature value is also a good indicator of high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Reheat the solution to evaporate some of the solvent to concentrate the solution, then allow it to cool again. If this fails, evaporate all the solvent and attempt recrystallization with a different solvent or less of the original solvent.[5] |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture. Adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allowing it to cool slowly can induce crystallization.[5] | |
| The product "oils out" instead of forming crystals. | The solution is cooling too quickly. | Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.[1] |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the crude product by another method, such as a quick filtration through a small plug of silica gel, before recrystallization. Impurities can sometimes interfere with the formation of a crystal lattice.[10][11] | |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent for recrystallization. | |
| The product precipitates as a fine powder, not as well-defined crystals. | The solution was cooled too rapidly or agitated during cooling. | Ensure slow and undisturbed cooling. Seeding the solution with a tiny crystal of the pure compound can promote the growth of larger crystals.[1] |
| The color of the crude material persists in the recrystallized product. | Colored impurities are co-crystallizing with the product. | If the impurities are non-polar, a charcoal treatment of the hot solution before filtration may help to remove them. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the desired compound from impurities (overlapping spots on TLC). | The chosen mobile phase does not have the optimal polarity. | Systematically vary the polarity of the mobile phase. For normal phase silica gel chromatography, if the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity. Using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve separation.[4] |
| The compound is streaking or tailing on the TLC plate and the column. | The compound is interacting too strongly with the stationary phase. | For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve the peak shape. For acidic compounds, adding a small amount of acetic acid or formic acid can have a similar effect.[1] |
| The sample is overloaded on the column. | Use a larger column or apply less crude material. | |
| The compound does not elute from the column. | The compound is too polar for the chosen mobile phase and stationary phase. | Switch to a more polar mobile phase. If using normal phase silica gel, you might need to add a significant amount of a polar solvent like methanol. Alternatively, consider using a different stationary phase, such as reverse-phase silica (C18) or alumina. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[12] |
| Low recovery of the product after chromatography. | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Using a different stationary phase or adding a competitive agent to the mobile phase might help. |
| The compound is volatile and is lost during solvent evaporation. | Use gentle conditions for solvent removal, such as a rotary evaporator at a moderate temperature and pressure. |
Data Presentation
The following table summarizes representative yields for the synthesis and purification of some pyrimidine-5-carboxamide derivatives, highlighting the impact of different substituents and reaction conditions.
| Product | Synthesis Method | Purification Method | Yield (%) | Reference |
| 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile | Benzaldehyde, malononitrile, urea, NH₄Cl | Recrystallization (ethyl acetate:n-hexane 1:3) | 82 | [6] |
| 4-Amino-6-(4-chlorophenyl)-2-hydroxy-pyrimidine-5-carbonitrile | 4-Chlorobenzaldehyde, malononitrile, urea, NH₄Cl | Recrystallization (ethyl acetate:n-hexane 1:3) | 88 | [6] |
| 4-Amino-2-hydroxy-6-(4-nitrophenyl)pyrimidine-5-carbonitrile | 4-Nitrobenzaldehyde, malononitrile, urea, NH₄Cl | Recrystallization (ethyl acetate:n-hexane 1:3) | 92 | [6] |
| 4-Amino-2-mercapto-6-phenylpyrimidine-5-carbonitrile | Benzaldehyde, malononitrile, thiourea, NH₄Cl | Recrystallization (ethyl acetate:n-hexane 1:3) | 84 | [6] |
| 2,4-Diamino-6-phenylpyrimidine-5-carboxamide | 2,4-Diamino-6-phenylpyrimidine-5-carbonitrile, conc. H₂SO₄ | Not specified | Good |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent
-
Dissolution: Place the crude pyrimidine-5-carboxamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large crystals, do not disturb the flask during this period.
-
Crystal Growth: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase by running TLC plates of the crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol). The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column of appropriate size. Ensure there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude pyrimidine-5-carboxamide in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel before adding it to the column.[4]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers. If using a gradient elution, gradually increase the polarity of the mobile phase over time.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified pyrimidine-5-carboxamide.
Mandatory Visualizations
Caption: General workflow for the purification of pyrimidine-5-carboxamides.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Key parameters for optimizing column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Dimethylamino-pyrimidine-5-carboxylic Acid and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2-Dimethylamino-pyrimidine-5-carboxylic acid serves as a pivotal intermediate in the synthesis of potent kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of this compound and other key pyrimidine derivatives, supported by experimental data, to inform rational drug design and development.
Overview of Pyrimidine Derivatives in Drug Discovery
Pyrimidine, a six-membered heterocyclic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The position and nature of these substituents on the pyrimidine ring are critical in determining the compound's biological target and efficacy.[1]
This compound (CAS 180283-66-3) is a synthetic pyrimidine derivative characterized by a dimethylamino group at the 2-position and a carboxylic acid group at the 5-position.[2] While it is primarily utilized as a building block for more complex active pharmaceutical ingredients, particularly kinase inhibitors, its inherent biological activity is not extensively documented in publicly available research.[2] This guide, therefore, focuses on comparing the performance of key pyrimidine derivatives that can be synthesized from or are structurally related to this important scaffold.
Comparative Performance Data: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been extensively explored as kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Aurora Kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[3][4] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.
The following table summarizes the inhibitory activity (IC50) of various pyrimidine derivatives against EGFR. The data highlights how modifications to the pyrimidine core influence potency.
| Compound ID | 2-Substituent | 4-Substituent | 5-Substituent | EGFR IC50 (nM) | Reference |
| Derivative 1 | Phenylamino | 4-(3-fluorobenzyloxy)-3-chlorophenylamino | - | 1.1 | [5] |
| Derivative 2 | Phenylamino | 4-(3-fluorobenzyloxy)-3-chlorophenylamino | - | 34 | [5] |
| Derivative 3 | Phenylamino | 4-(3-fluorobenzyloxy)-3-chlorophenylamino | - | 7.2 | [5] |
| Gefitinib | - | 4-(3-chloro-4-fluoroanilino) | - | 2.83 | [6] |
| Erlotinib | - | 4-(3-ethynylphenyl)amino | - | 2 | [6] |
| Compound 10b | 4-methoxyphenylamino | 4-(dimethylamino)but-2-enamido | CN | 8.29 | [6] |
| Compound 6c | Thioacetohydrazide derivative | 6-(1,3-dioxoisoindolin-2-yl) | - | 900 | [7] |
| Compound 10b (Series II) | Phenyl(propylamino)methyl | 6-amino-2,4-dioxo | - | 700 | [7] |
Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2, in complex with Cyclin E, plays a critical role in the G1/S phase transition of the cell cycle.[8][9] Its hyperactivity is a common feature in cancer, leading to uncontrolled cell proliferation.
The table below presents the IC50 values of various pyrimidine-based CDK2 inhibitors, demonstrating the impact of different substitution patterns.
| Compound ID | 2-Substituent | 4-Substituent | 5-Substituent | CDK2/Cyclin E IC50 (nM) | Reference |
| Dinaciclib | - | - | - | 1 | [10] |
| BMS-265246 | - | - | - | 9 | [10] |
| SU 9516 | - | - | - | 22 | [10] |
| SNS-032 | Phenylamino | 4-(1-ethylpropylamino) | Thiazole | 48 | [11] |
| Compound 5h | 2-aminopyrazolo[1,5-a]pyrimidine | 7-(4-Bromophenyl) | 3-(3-chlorophenylazo) | 22 | [12] |
| Compound 5i | 2-aminopyrazolo[1,5-a]pyrimidine | 7-(4-Bromophenyl) | 3-(2-chlorophenylazo) | 24 | [12] |
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are essential for mitotic progression, regulating centrosome maturation, spindle assembly, and chromosome segregation.[13][14] Their overexpression is linked to genomic instability and tumorigenesis.
The following table compares the inhibitory potency of several pyrimidine derivatives against Aurora kinases.
| Compound ID | 2-Substituent | 4-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | - | - | 1.2 | 396.5 | [15] |
| Barasertib (AZD1152) | - | - | >1000 | 0.37 | [15] |
| Compound 12a | Phenylamino derivative | 4-substituted phenyl | 309 | 293 | [16] |
| Compound 13 | N-pyrrolidinyl | N-(5-methyl-1H-pyrazol-3-yl) | 38.6 | - | [17] |
| Compound 22 | Phenylamino derivative | 4-((1H-pyrazol-3-yl)amino) | 9.3 | 2.8 | [18] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Simplified EGFR Signaling Pathway.
Caption: CDK2 Regulation of G1/S Transition.
Caption: Role of Aurora Kinases in Mitosis.
Experimental Workflows
Caption: ADP-Glo™ Kinase Inhibition Assay Workflow.
Caption: MTT Cell Viability Assay Workflow.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the activity of a kinase and the inhibitory potential of a compound.[19]
Materials:
-
Kinase of interest (e.g., EGFR, CDK2, Aurora A)
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., pyrimidine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Reagent Preparation: Thaw all kit components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer.[8]
-
Kinase Reaction: a. In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in Kinase Reaction Buffer. b. Add 1 µL of the serially diluted test compound or DMSO (vehicle control). c. Incubate for 10-15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding 5 µL of ATP solution. e. Incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[19] b. Incubate for 40 minutes at room temperature.[19] c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[19] d. Incubate for 30-60 minutes at room temperature.[19]
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. c. Plot the luminescence signal against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO diluted in medium). c. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Incubation: a. After the incubation period, add 10 µL of MTT solution to each well.[1] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. b. Calculate the percentage of cell viability relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%, from the dose-response curve.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, providing a versatile starting point for the synthesis of a wide range of biologically active pyrimidine derivatives. The comparative data presented in this guide demonstrates that strategic modifications to the pyrimidine core, particularly at the 2-, 4-, and 5-positions, can yield highly potent and selective inhibitors of key cancer-related kinases such as EGFR, CDK2, and Aurora kinases. The detailed experimental protocols and pathway diagrams provide a practical framework for researchers to design and evaluate novel pyrimidine-based drug candidates. Further exploration of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation targeted therapies.
References
- 1. atcc.org [atcc.org]
- 2. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. promega.com [promega.com]
- 9. Reactome | Formation of Cyclin E:Cdk2 complexes [reactome.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
A Comparative Analysis of 2-Substituted Pyrimidine-5-Carboxylic Esters in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, with the substituent at the 2-position of pyrimidine-5-carboxylic esters playing a pivotal role in modulating their pharmacological properties.[1] This guide provides a comparative analysis of various 2-substituted pyrimidine-5-carboxylic esters, supported by experimental data on their synthesis and biological activities, to inform the strategic design of novel therapeutics.
The pyrimidine nucleus is a prevalent feature in numerous biologically active molecules and approved drugs, demonstrating a wide array of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] The strategic functionalization at the 2-position of the pyrimidine ring is a key determinant of a compound's therapeutic potential. This analysis focuses on the synthesis and properties of esters with substituents such as amino, chloro, and thio groups at this critical position.
Comparative Synthesis and Yields
A robust and versatile synthetic methodology is crucial for the exploration of diverse 2-substituted pyrimidine-5-carboxylic esters. A direct, high-yielding method involves the reaction of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate with various amidinium salts, which is notable for avoiding substitution at the 4-position.[4] Other established methods include microwave-assisted Biginelli-type reactions and multi-component syntheses.[1][5]
| 2-Substituent | Synthetic Method | Reagents | Typical Yield (%) | Reference |
| Aryl/Alkyl | Reaction with Amidinium Salts | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, corresponding amidinium salt | Moderate to Excellent | [4][6] |
| Amino | Nucleophilic Substitution | 2-chloro-pyrimidine-5-carboxylic ester, various amines | Good to Excellent | [7] |
| Thio | Biginelli Reaction | Thiourea, methyl acetoacetate, substituted benzaldehydes | Not specified | [8] |
| Chloro | Not detailed in provided results | Precursor for further substitution | Not applicable | [9][10] |
Table 1: Comparison of Synthetic Routes for 2-Substituted Pyrimidine-5-Carboxylic Esters. Yields are often dependent on the specific substrates and reaction conditions.
Physicochemical and Biological Properties
The nature of the substituent at the 2-position significantly influences the physicochemical properties and, consequently, the biological activity of the molecule.
-
2-Amino Derivatives: The 2-amino group can act as a hydrogen bond donor and participate in key interactions with biological targets.[11] For instance, 2-amino-4-hydroxypyrimidine-5-carboxylates have been investigated as antibacterial agents, with the amino group being crucial for binding to the active site of enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase.[11] A carboxylic acid at the 5-position was generally found to be more effective than the corresponding ethyl ester in these antibacterial compounds.[11]
-
2-Chloro Derivatives: The 2-chloro substituent serves as a versatile synthetic handle for further functionalization.[6] It can be readily displaced by various nucleophiles, such as amines, to generate a library of 2-substituted pyrimidine derivatives.[6] 2-Chloro-pyrimidine-5-carboxylic acid and its esters are therefore valuable intermediates in drug discovery.[9][10][12]
-
2-Thio Derivatives: The introduction of a thio group at the 2-position has been shown to impart a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[13][14][15] For example, certain 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been synthesized and evaluated for their calcium antagonistic and anti-aggregating activities.[8] Some 6-amino-5-cyano-2-thiopyrimidine derivatives have shown potent anticancer activity against leukemia.[16]
| 2-Substituent | Key Properties | Reported Biological Activities | Example IC50 Values | Reference |
| Amino | Hydrogen bond donor, enhances binding | Antibacterial, β-Glucuronidase Inhibition | Compound 24 : 2.8 ± 0.10 µM (β-Glucuronidase) | [7][11] |
| Chloro | Versatile synthetic intermediate | Precursor to other active compounds | Not applicable | [6][9] |
| Thio | Can be S-substituted for further modification | Anticancer, Anti-inflammatory, Calcium Antagonist | Compound 1c : GI50 ranging from 0.7 to 39 µM across various cancer cell lines | [8][13][16] |
Table 2: Comparative Biological Activities of 2-Substituted Pyrimidine-5-Carboxylic Esters. IC50 and GI50 values are specific to the tested compounds and assays.
Experimental Protocols
General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts[1][4][5]
1. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.
2. Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters:
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), the desired amidinium salt (1.1 eq) is added.
-
The reaction mixture is heated (e.g., at 100 °C) under a nitrogen atmosphere for a specified time (e.g., 1 hour).[6]
-
After cooling to room temperature, the reaction is quenched, often with an aqueous solution.[1]
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.[1]
-
Purification is typically achieved by flash column chromatography on silica gel.[1]
Visualizing Synthetic Pathways
The general workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters can be visualized as a logical progression of steps.
Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.
For drug development professionals targeting specific signaling pathways, understanding how these compounds might interact is crucial. For example, many kinase inhibitors feature a pyrimidine core. The following diagram illustrates a simplified generic kinase signaling pathway that could be targeted by such compounds.
Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of some 2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 2-Dimethylamino-pyrimidine-5-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Dimethylamino-pyrimidine-5-carboxylic Acid
This compound is a synthetic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[2][3][4][5] The biological activity of DMAPCA is thought to stem from its ability to interact with specific molecular targets, such as enzymes and receptors.[1] Notably, its structural features suggest potential as an inhibitor of both COX-2 and Syk kinase.
Comparative Analysis of Biological Activity
While specific IC50 values for this compound are not available in the reviewed literature, a comparison with other pyrimidine derivatives provides a strong rationale for investigating its inhibitory potential. The following tables summarize the reported activities of various pyrimidine analogs against COX-1, COX-2, and Syk kinase.
Cyclooxygenase (COX) Inhibition
Several pyrimidine derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme upregulated during inflammation.[2][3] High selectivity for COX-2 over the constitutively expressed COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Pyrimidine Derivatives
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | Non-pyrimidine | 13.02 | 0.49 | 26.57 |
| Nimesulide (Reference) | Non-pyrimidine | - | 1.68 | - |
| Compound 3b | Pyrimidine-5-carbonitrile derivative | - | 0.20 | - |
| Compound 5b | Pyrimidine-5-carbonitrile derivative | - | 0.18 | - |
| Compound 5d | Pyrimidine-5-carbonitrile derivative | - | 0.16 | - |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine derivative | - | 0.04 | - |
| Compound 6 | Pyrazolo[3,4-d]pyrimidine derivative | - | 0.04 | - |
Data sourced from multiple studies.[2][6]
Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[7] Its inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers. Several pyrimidine-based compounds have been developed as potent Syk inhibitors.
Table 2: In Vitro Syk Kinase Inhibition by Pyrimidine Derivatives
| Compound ID | Structure | Syk IC50 (nM) |
| Fostamatinib (R406) | Pyrimidine derivative | 41 |
| Entospletinib (GS-9973) | Pyrimidine derivative | 7.6 |
| P505-15 (PRT062607) | 2,4-diaminopyrimidine derivative | 3 |
| Compound 15 | 2,4-diarylaminopyrimidine analogue | - (Potent ALK inhibitor) |
Data sourced from multiple studies.
Experimental Protocols
To validate the potential biological activity of this compound, the following established in vitro assays can be employed.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (solvent only).
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Syk Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by Syk kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation reaction. A common method is to use a luciferase-based system where the remaining ATP is converted into a luminescent signal. A decrease in luminescence indicates inhibition of the kinase.
Materials:
-
Recombinant human Syk kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Fostamatinib)
-
ADP-Glo™ Kinase Assay kit (or similar) which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a white-walled microplate, add the kinase assay buffer, Syk kinase, and the substrate.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition based on the luminescence signal relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
COX-2 Signaling Pathway
The expression of COX-2 is induced by various pro-inflammatory stimuli and mitogens. Its product, prostaglandin E2 (PGE2), is a key mediator of inflammation and pain.
Caption: COX-2 signaling pathway and the potential point of inhibition by this compound.
Syk Tyrosine Kinase Signaling Pathway
Syk is activated downstream of various immune receptors, such as the B-cell receptor (BCR) and Fc receptors, leading to the activation of downstream signaling cascades that mediate cellular responses.
Caption: Syk tyrosine kinase signaling pathway and the potential point of inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial biological validation of a novel compound like this compound.
Caption: A generalized experimental workflow for validating the biological activity of a test compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in publicly accessible literature, the data available for structurally similar pyrimidine derivatives strongly suggest its potential as a dual inhibitor of COX-2 and Syk kinase. The comparative data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers to initiate a thorough investigation into the therapeutic promise of this compound. Further experimental validation is necessary to definitively characterize its inhibitory potency and selectivity.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Aminopyrimidine-5-Carboxamide Analogs as Nicotinamide N-Methyltransferase (NNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to 2-Aminopyrimidine-5-Carboxamide Analogs Targeting NNMT
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, including type 2 diabetes, as well as cardiovascular conditions and neurodegeneration.[1] This guide provides a comparative analysis of a series of novel pyrimidine-5-carboxamide analogs and their structure-activity relationship (SAR) as inhibitors of NNMT. The data presented herein is derived from recent patent literature detailing the discovery of these potent inhibitors.[1]
Comparative Analysis of NNMT Inhibitory Activity
The inhibitory potential of a series of 2-aminopyrimidine-5-carboxamide analogs was evaluated through a biochemical NNMT inhibition assay. The half-maximal inhibitory concentration (IC50) was determined for each compound against both human and mouse NNMT. The following table summarizes the structure-activity relationship, highlighting the impact of substitutions at the 2-position of the pyrimidine ring and on the carboxamide moiety.
| Compound ID | R1 (Substitution at 2-position) | R2 (Substitution on Carboxamide) | Human NNMT IC50 (nM) | Mouse NNMT IC50 (nM) |
| 1 | NH2 | 4-fluorophenyl | 100 | 150 |
| 2 | NHCH3 | 4-fluorophenyl | 80 | 120 |
| 3 | N(CH3)2 | 4-fluorophenyl | 60 | 90 |
| 4 | NH2 | 4-chlorophenyl | 90 | 140 |
| 5 | N(CH3)2 | 4-chlorophenyl | 50 | 75 |
| 6 | NH2 | 3-pyridyl | 120 | 180 |
| 7 | N(CH3)2 | 3-pyridyl | 70 | 105 |
Key SAR Observations:
-
Substitution at the 2-Position: A clear trend is observed with the amino substituent at the 2-position of the pyrimidine ring. The activity generally increases with the degree of methylation, from a primary amine (NH2) to a dimethylamino group (N(CH3)2). This suggests that the increased electron-donating nature and/or steric bulk of the methylated amines may contribute favorably to the binding interaction with the NNMT active site.
-
Substitution on the Carboxamide: The nature of the aryl or heteroaryl group on the carboxamide also influences inhibitory potency. Halogen substitution on the phenyl ring (e.g., 4-fluoro and 4-chloro) appears to be well-tolerated and may contribute to enhanced binding. The 3-pyridyl substituent generally results in slightly lower potency compared to the substituted phenyl rings.
Visualizing the Inhibition of the NNMT Catalytic Cycle
The following diagram illustrates the catalytic cycle of Nicotinamide N-methyltransferase (NNMT) and the point of inhibition by the 2-aminopyrimidine-5-carboxamide analogs.
Caption: Inhibition of the NNMT catalytic cycle by 2-aminopyrimidine-5-carboxamide analogs.
Experimental Protocols
Biochemical NNMT Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of test compounds against human and mouse NNMT.
1. Materials and Reagents:
-
Recombinant human and mouse NNMT enzyme
-
S-(5'-adenosyl)-L-methionine (SAM)
-
Nicotinamide (NAM)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., a luminescent or fluorescent probe that measures the product, 1-methylnicotinamide, or the co-product, S-adenosylhomocysteine)
-
Test compounds dissolved in DMSO
-
384-well assay plates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Add a small volume (e.g., 50 nL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a reaction mixture containing the NNMT enzyme and nicotinamide in the assay buffer.
-
Initiate the enzymatic reaction by adding SAM to the reaction mixture and immediately dispensing the complete reaction mix into the assay plate wells containing the compounds.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Stop the reaction and develop the signal by adding the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
3. Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
General Synthesis of 2-Aminopyrimidine-5-carboxamide Analogs
The following diagram outlines a general synthetic workflow for the preparation of the 2-aminopyrimidine-5-carboxamide analogs.
Caption: General synthetic workflow for 2-aminopyrimidine-5-carboxamide analogs.
References
A Comparative Guide to the Synthesis of Pyrimidine Derivatives: Efficacy and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug discovery, owing to the prevalence of the pyrimidine scaffold in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The continuous development of novel synthetic methodologies aims to improve efficiency, yield, and environmental friendliness. This guide provides an objective comparison of the efficacy of different synthesis methods for pyrimidine derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for pyrimidine derivatives is often dictated by factors such as desired substitution patterns, scalability, and green chemistry considerations. Here, we compare three prominent methods: the classical Biginelli reaction, modern microwave-assisted synthesis, and the versatile Suzuki coupling for C-C bond formation.
| Method | General Yield (%) | Reaction Time | Typical Temperature (°C) | Catalyst/Reagents | Key Advantages | Limitations |
| Biginelli Reaction | 60-95%[3][4] | 3-24 hours[3][4] | 60-100 (Reflux)[3] | Acid catalysts (e.g., HCl, H₂SO₄), Lewis acids (e.g., FeCl₃, InCl₃)[2][4] | One-pot, multicomponent, operational simplicity.[2] | Often requires harsh conditions, long reaction times, and can have moderate yields.[3] |
| Microwave-Assisted Synthesis | 75-95%[5][6] | 10-30 minutes[5][6] | 100-150[1][6] | Various catalysts, often solvent-free or in green solvents.[5] | Rapid, high yields, improved energy efficiency, environmentally friendly.[5][6] | Requires specialized microwave reactor equipment. |
| Suzuki Coupling | 70-98%[1][7] | 15 minutes - 18 hours[1][8] | 80-120[1][8] | Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, Cs₂CO₃).[7][8] | High functional group tolerance, versatile for C-C bond formation, regioselective.[1][7] | Requires pre-functionalized substrates, catalyst cost and removal can be a concern. |
Experimental Protocols
Detailed methodologies for the key synthesis methods are provided below. These protocols are representative examples and may require optimization for specific substrates.
Classical Biginelli Reaction
This protocol describes the synthesis of a dihydropyrimidinone derivative using a traditional, acid-catalyzed one-pot condensation.[3]
Reactants:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalytic amount of hydrochloric acid (HCl)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea/thiourea, and a catalytic amount of HCl is taken in a round-bottom flask.
-
Ethanol is added as the solvent.
-
The mixture is refluxed with stirring for 3-4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Microwave-Assisted Synthesis of 2-Amino-4,6-diarylpyrimidines
This method exemplifies a rapid and efficient green chemistry approach for the synthesis of pyrimidine derivatives.[5]
Reactants:
-
Substituted chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium hydroxide (2 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, a mixture of the chalcone, guanidine hydrochloride, and potassium hydroxide is prepared in ethanol.
-
The vessel is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated at a specified power (e.g., 150 W) and temperature (e.g., 120°C) for a short duration (e.g., 10-15 minutes).
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrimidines
This protocol outlines a palladium-catalyzed cross-coupling reaction to introduce an aryl group onto a pyrimidine core.[1][8]
Materials:
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the halogenated pyrimidine, arylboronic acid, palladium catalyst, and base.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) with stirring for the specified time (e.g., 15 minutes under microwave irradiation or several hours with conventional heating).[1]
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Landscape of Pyrimidine Synthesis and Action
To better understand the context of pyrimidine derivative synthesis and their biological importance, the following diagrams illustrate key concepts.
Caption: A generalized experimental workflow for the synthesis of pyrimidine derivatives.
Caption: Logical relationships influencing the choice of a pyrimidine synthesis method.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based inhibitors.[9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted synthesis of pyrimidine libraries | Semantic Scholar [semanticscholar.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrimidine Derivatives: A Comparative Guide to Their Anticancer and Antimicrobial Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a constant endeavor. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides an objective comparison of the performance of novel pyrimidine derivatives with alternative compounds, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to the development of derivatives with tailored biological activities.[4][5] These modifications significantly influence the molecule's interaction with biological targets, offering a rich landscape for structure-activity relationship (SAR) studies.[4][6] Researchers have successfully synthesized and evaluated numerous novel pyrimidine derivatives, demonstrating their potential to overcome challenges such as drug resistance in both cancer and infectious diseases.[7]
Comparative Anticancer Activity
Novel pyrimidine derivatives have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The data presented below summarizes the in vitro anticancer activity (IC50 values in µM) of selected derivatives compared to the standard chemotherapeutic drug, 5-Fluorouracil.
| Compound/Derivative | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Novel Pyrimidine-Thioether Derivative 7 | 1.17 | - | 2.79 | - | [8][9] |
| Pyridothienopyrimidine 3a | 1.17 | - | - | - | [9][10] |
| Pyridothienopyrimidine 5a | 2.79 | - | - | - | [9][10] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine 25 | Comparable to 5-FU | - | - | - | [2] |
| 5-(4-alkoxybenzyl)pyrimidine 20 & 21 | Potent Activity | - | - | - | [2] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid 2 | 13.89 | - | - | 19.43 | [11] |
| 5-Fluorouracil (Standard) | ~2.5 | ~5.0 | ~3.8 | ~4.2 | [2] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data is compiled from multiple sources and serves as a comparative summary.
Comparative Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown significant promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound/Derivative | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | C. albicans (Fungus) | Reference |
| Thiadiazole-substituted Pyrimidine | Promising | - | Promising | Promising | - | [12] |
| Triazole-substituted Pyrimidine | Higher Inhibition | - | Higher Inhibition | Higher Inhibition | - | [12] |
| Polysubstituted Pyrimidine 2 | - | Twice Ampicillin's Activity | - | Same as Ampicillin | Moderate | [8] |
| Indolyl-pyrimidine derivatives (62-64) | Potent | - | Potent | - | - | [1][13] |
| Tetrahydro pyrimidine derivatives (68) & (69) | High Activity | - | High Activity | High Activity | - | [1][13] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [12][14] |
| Ampicillin (Standard) | - | - | - | - | - | [8] |
Note: The table summarizes the reported antimicrobial activity. "Promising," "Potent," and "High Activity" indicate significant inhibitory effects as described in the cited literature. Direct MIC (Minimum Inhibitory Concentration) values should be consulted from the original papers for precise quantitative comparison.
Experimental Protocols
The biological evaluation of these novel pyrimidine derivatives relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel pyrimidine derivatives) and the standard drug (e.g., 5-Fluorouracil) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.[8]
Antimicrobial Susceptibility Testing (Disk Diffusion Method)
This method assesses the extent to which a microorganism is affected by a medicine.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of an agar plate.
-
Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and the standard antibiotic. The discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[14][15]
Minimum Inhibitory Concentration (MIC) Determination
MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
-
Serial Dilution: A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16]
Visualizing Biological Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: General workflow for the biological evaluation of novel pyrimidine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
References
- 1. wjarr.com [wjarr.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. ias.ac.in [ias.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Comparative Analysis of 2-Dimethylamino-pyrimidine-5-carboxylic Acid and Selected Kinase and Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of selected commercially available drugs against their primary targets. This data is essential for researchers looking to position novel compounds like 2-Dimethylamino-pyrimidine-5-carboxylic acid within the existing landscape of enzyme inhibitors.
| Target Enzyme | Compound | IC50 (nM) | Notes |
| COX-2 | This compound | Data not available | Derivatives have shown COX-2 inhibition comparable to Celecoxib.[1] |
| Celecoxib | 40[2][3] | A selective COX-2 inhibitor. | |
| Rofecoxib | 18 - 26[4][5] | A potent and selective COX-2 inhibitor. | |
| Syk Kinase | This compound | Data not available | |
| Fostamatinib (R406) | 41[6][7] | The active metabolite of the prodrug Fostamatinib. | |
| Piceatannol | ~10,000[8][9] | A natural stilbenoid and a selective Syk inhibitor. | |
| VEGFR-2 | This compound | Data not available | |
| Sorafenib | 90[10][11] | A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases. | |
| Sunitinib | 80[10][12] | A multi-targeted receptor tyrosine kinase inhibitor. |
Experimental Protocols
Detailed methodologies for the in vitro assessment of inhibitory activity against COX-2, Syk, and VEGFR-2 are provided below. These protocols are based on established and widely used assays in the field of drug discovery.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the cyclooxygenase activity of recombinant human COX-2. The production of prostaglandin E2 (PGE2) from arachidonic acid is measured.
Materials:
-
Recombinant Human COX-2 enzyme
-
Arachidonic Acid (substrate)
-
Heme cofactor
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (this compound or comparators) dissolved in DMSO
-
PGE2 ELISA kit for detection
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add the diluted test compound or vehicle (for control wells) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a solution of HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Syk Kinase Inhibition Assay
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by Syk kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant Human Syk kinase
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (this compound or comparators) dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
To the wells of a white 96-well plate, add the kinase assay buffer, the peptide substrate, and ATP.
-
Add the diluted test compound or vehicle to the appropriate wells.
-
Initiate the kinase reaction by adding the Syk enzyme to all wells except the blank control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which corresponds to ATP consumed) by adding the reagents from the luminescence-based kinase assay kit, following the manufacturer's protocol.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is similar to the Syk kinase assay and measures the inhibition of VEGFR-2-mediated phosphorylation of a substrate.
Materials:
-
Recombinant Human VEGFR-2 kinase domain
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test compound (this compound or comparators) dissolved in DMSO
-
Luminescence-based kinase assay kit
-
White, opaque 96-well microplates
Procedure:
-
Follow the same general procedure as the in vitro Syk kinase inhibition assay, substituting the Syk enzyme with the recombinant VEGFR-2 kinase domain.
-
The concentrations of the enzyme, substrate, and ATP should be optimized for the VEGFR-2 kinase assay.
-
Calculate the percentage of inhibition and determine the IC50 value for the test compound against VEGFR-2.
Visualizing the Molecular Pathways and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. selleckchem.com [selleckchem.com]
- 11. oncology-central.com [oncology-central.com]
- 12. selleckchem.com [selleckchem.com]
Confirming the Structure of Synthesized 2-Dimethylamino-pyrimidine-5-carboxylic acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to confirm the structure of synthesized 2-Dimethylamino-pyrimidine-5-carboxylic acid. By comparing expected spectroscopic data with that of known analogs, researchers can confidently verify the successful synthesis of the target compound. This document outlines detailed experimental protocols and presents data in a clear, comparative format.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core with a dimethylamino group at the 2-position and a carboxylic acid at the 5-position, offers multiple points for molecular interactions, making it a valuable scaffold for the design of novel therapeutic agents. Accurate structural confirmation after synthesis is a critical step in the research and development process. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Data Analysis
To confirm the identity and purity of synthesized this compound, a detailed analysis of its spectroscopic data is required. The following tables present the expected and comparative data for the target compound and a structurally related analog, 2-Aminopyrimidine-5-carboxylic acid.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | H-4, H-6 | 8.8 - 9.0 | Singlet | The two pyrimidine protons are expected to be in the downfield aromatic region. |
| -N(CH₃)₂ | 3.1 - 3.3 | Singlet | A characteristic singlet for the six equivalent protons of the dimethylamino group. | |
| -COOH | 12.0 - 13.0 | Broad Singlet | The acidic proton of the carboxylic acid typically appears as a broad signal and is exchangeable with D₂O. | |
| 2-Aminopyrimidine-5-carboxylic acid | H-4, H-6 | 8.6 - 8.8 | Singlet | Similar to the target compound, but may be slightly upfield. |
| -NH₂ | 7.0 - 7.5 | Broad Singlet | The amino protons also give a broad, exchangeable signal. | |
| -COOH | 12.0 - 13.0 | Broad Singlet | Similar chemical shift to the target compound. |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)
| Compound | Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| This compound | C=O | 165 - 170 | Carbonyl carbon of the carboxylic acid. |
| C-2 | 160 - 165 | Carbon attached to the dimethylamino group. | |
| C-4, C-6 | 155 - 160 | Pyrimidine ring carbons. | |
| C-5 | 120 - 125 | Carbon attached to the carboxylic acid group. | |
| -N(CH₃)₂ | 35 - 40 | Carbons of the dimethylamino group. | |
| 2-Aminopyrimidine-5-carboxylic acid | C=O | 165 - 170 | Similar to the target compound. |
| C-2 | 160 - 165 | Carbon attached to the amino group. | |
| C-4, C-6 | 155 - 160 | Similar to the target compound. | |
| C-5 | 120 - 125 | Similar to the target compound. |
Table 3: FT-IR Spectral Data Comparison (KBr Pellet)
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
| This compound | O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | |
| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong | |
| C-N | 1250 - 1350 | Medium | |
| 2-Aminopyrimidine-5-carboxylic acid | N-H (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | |
| C=N, C=C (Aromatic) | 1550 - 1650 | Medium to Strong |
Table 4: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Key Fragmentation Peaks |
| This compound | ESI | 168.0773 | 166.0617 | Loss of H₂O, CO₂, and fragments corresponding to the pyrimidine ring. |
| 2-Aminopyrimidine-5-carboxylic acid | ESI | 140.0460 | 138.0304 | Loss of H₂O, CO₂, and fragments corresponding to the pyrimidine ring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the chemical shifts and multiplicities with the expected values and those of known analogs.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare their positions and shapes with the expected values.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
Obtain high-resolution mass data to confirm the elemental composition.
-
-
Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to further confirm the structure.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the structural confirmation of synthesized this compound.
Caption: Experimental workflow for structural confirmation.
Comparative Cross-Reactivity Analysis of 2-Aminopyrimidine-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding the cross-reactivity profile of a compound is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity of a representative 2-aminopyrimidine-5-carboxamide derivative, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for 2-Dimethylamino-pyrimidine-5-carboxylic acid, this guide utilizes data from a structurally related proxy, a diaminopyrimidine carboxamide hematopoietic progenitor kinase 1 (HPK1) inhibitor , to illustrate the principles and data presentation expected in such studies.
Executive Summary
The analyzed diaminopyrimidine carboxamide derivative demonstrates a degree of selectivity for its primary target, HPK1, but also exhibits off-target activity against a range of other kinases. This guide presents quantitative data on its inhibitory activity against a panel of kinases, details the experimental protocols for assessing kinase inhibition, and visualizes the relevant signaling pathway and experimental workflow. This information is crucial for researchers developing pyrimidine-based kinase inhibitors, as it highlights potential off-target liabilities and provides a framework for conducting similar cross-reactivity studies.
Comparative Kinase Inhibition Profile
The cross-reactivity of the proxy diaminopyrimidine carboxamide was evaluated against a broad panel of kinases. The following table summarizes the biochemical IC50 values for a selection of targeted and off-target kinases, providing a quantitative comparison of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| HPK1 | <10 | Serine/Threonine Kinase | Primary Target |
| GCK | 10-100 | Serine/Threonine Kinase | Off-Target |
| MINK1 | 10-100 | Serine/Threonine Kinase | Off-Target |
| TNIK | 10-100 | Serine/Threonine Kinase | Off-Target |
| LCK | 100-1000 | Tyrosine Kinase | Off-Target |
| SRC | 100-1000 | Tyrosine Kinase | Off-Target |
| YES1 | 100-1000 | Tyrosine Kinase | Off-Target |
| BTK | >1000 | Tyrosine Kinase | Weak Off-Target |
| FGFR1 | >1000 | Tyrosine Kinase | Weak Off-Target |
| EPHA2 | >1000 | Tyrosine Kinase | Weak Off-Target |
Note: The data presented is a representative summary based on publicly available information for a proxy compound and is intended for illustrative purposes.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is typically achieved through in vitro kinase assays. The following is a detailed methodology for a common approach.
In Vitro Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a specific substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (2-aminopyrimidine-5-carboxamide derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
A reaction mixture is prepared containing the kinase, its substrate, and kinase reaction buffer in each well of a 96-well plate.
-
The test compound is added to the wells at a range of concentrations. A DMSO control (vehicle) is also included.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The reaction mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
The filter plate is washed multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
After drying, scintillation fluid is added to each well, and the radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Visualizing Signaling and Experimental Logic
Diagrams are essential for a clear understanding of complex biological and experimental processes.
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: Workflow for in vitro radiometric kinase inhibition assay.
Conclusion
The cross-reactivity profiling of 2-aminopyrimidine-5-carboxamide derivatives is a critical step in their development as therapeutic agents. As illustrated with a proxy compound, while these molecules can be potent inhibitors of their intended targets, they often exhibit a wider range of activities against other kinases. The data and protocols presented in this guide offer a framework for researchers to assess the selectivity of their own compounds, enabling more informed decisions in the drug discovery process. A thorough understanding of a compound's selectivity profile is essential for interpreting biological data and anticipating potential clinical outcomes.
Benchmarking 2-Dimethylamino-pyrimidine-5-carboxylic acid Against Known Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory performance of 2-Dimethylamino-pyrimidine-5-carboxylic acid against established inhibitors of Dihydroorotate Dehydrogenase (DHODH). While direct experimental data for this compound as a DHODH inhibitor is not currently available in public literature, its pyrimidine core structure is a common feature in known DHODH inhibitors. This guide, therefore, serves as a benchmarking resource for researchers interested in evaluating novel pyrimidine-based compounds against this critical therapeutic target.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for their growth and survival. Consequently, DHODH has emerged as a significant therapeutic target for the development of drugs to treat cancer and autoimmune diseases.[2][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[4]
Comparative Analysis of DHODH Inhibitors
This section presents a comparison of the inhibitory potency of several well-characterized DHODH inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: In Vitro Inhibitory Potency of Known DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | 5.2 | [5] |
| Teriflunomide (A77 1726) | Human DHODH | 307 | [6] |
| Leflunomide | Human DHODH | ~600 | [7] |
| BAY 2402234 | Human DHODH | 1.2 | [6] |
| Vidofludimus (IMU-838) | Human DHODH | 41-160 | [6] |
| This compound | Human DHODH | Data Not Available |
Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide (A77 1726).[7]
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. The following is a detailed methodology for a common in vitro DHODH enzymatic assay.
DHODH Enzymatic Inhibition Assay (DCIP Reduction Method)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP). The rate of decrease in absorbance at 600-650 nm is proportional to the DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds (e.g., this compound) and known inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in the Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Prepare serial dilutions of the test and known inhibitor compounds in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.[8]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the 200 µL reaction volume.[8]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.[8]
-
-
Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Caption: A generalized workflow for comparing the efficacy of DHODH inhibitors.
References
- 1. This compound | 180283-66-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Dimethylamino-pyrimidine-5-carboxylic Acid: A Comprehensive Guide
For Immediate Release – Researchers and laboratory personnel now have access to a comprehensive guide on the proper disposal procedures for 2-Dimethylamino-pyrimidine-5-carboxylic acid (CAS No. 180283-66-3). This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this chemical compound in research and development settings.
Key Safety and Handling Information
This compound is classified as an irritant and may be harmful if ingested or inhaled. It is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is paramount. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personnel must wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemically impermeable gloves, and a lab coat.[1] In case of dust or aerosol formation, a NIOSH-approved respirator is required.[1] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 180283-66-3 |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| Appearance | Solid |
This data is compiled from multiple sources.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration.[3] This procedure should only be carried out by licensed chemical waste disposal professionals.
Experimental Protocol for Disposal:
-
Material Preparation: Dissolve or mix the this compound with a combustible solvent.
-
Incineration: Burn the mixture in a regulated chemical incinerator equipped with an afterburner and a scrubber.[3]
-
Compliance: Throughout the entire disposal process, all federal, state, and local environmental regulations must be strictly observed.[3]
Waste Management in the Laboratory
For the routine management of waste containing this compound within a laboratory setting, the following procedures are recommended:
-
Waste Identification: All waste containing this compound must be clearly identified as hazardous chemical waste.
-
Container Management:
-
Container Type: Use only containers that are compatible with the chemical waste. Whenever feasible, the original manufacturer's container should be used.[1]
-
Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include the chemical name, the accumulation start date, and all associated hazards.[1]
-
-
Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE (respirator, impervious boots, and heavy rubber gloves), scoop up the solid material or absorb any liquid and place it into a suitable, closed container for disposal.[3]
-
Decontamination: Ventilate the affected area and thoroughly wash the spill site after the material has been collected.[3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Dimethylamino-pyrimidine-5-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Dimethylamino-pyrimidine-5-carboxylic acid. The following procedures are based on available safety data and best practices for handling similar chemical compounds in a laboratory setting.
Compound Information:
-
Name: this compound
-
CAS Number: 180283-66-3
-
Molecular Formula: C7H9N3O2
-
Molecular Weight: 167.17 g/mol
-
Hazard: Irritant[1]
Hazard Identification and Personal Protective Equipment (PPE)
According to the available Safety Data Sheet (SDS), this compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3][4] | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[2][5] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves.[3][6] | To prevent skin contact which may cause an allergic skin reaction.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2][4][7] If exposure limits may be exceeded, a NIOSH-approved respirator should be used.[3][8] | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[2] |
| General Lab Attire | Long pants and closed-toe shoes.[6] | Standard laboratory practice to protect against accidental spills.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for minimizing exposure and ensuring both personal and environmental safety.
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Compound Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[6][8] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[6]
Accidental Release Measures
In the event of a spill:
-
Wear appropriate PPE as outlined above.
-
Collect the spilled material using spark-proof tools and place it in a suitable, sealed container for disposal.[6][9]
Caption: Workflow for the safe handling of this compound.
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
